SBI-0087702
Description
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Properties
CAS No. |
864431-36-7 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C21H23NO2/c1-23-18-10-7-16(8-11-18)13-14-22-15-17-9-12-21(24-2)20-6-4-3-5-19(17)20/h3-12,22H,13-15H2,1-2H3 |
InChI Key |
SNBZXHDTILHVJS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of SBI-0087702: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-0087702 is a novel small molecule inhibitor identified for its potent anti-melanoma activity. Its mechanism of action centers on the strategic relocalization of the Activating Transcription Factor 2 (ATF2), a protein whose subcellular location dictates its function as either an oncogene or a tumor suppressor. In malignant melanoma, ATF2 is predominantly nuclear, a state maintained by phosphorylation via Protein Kinase C epsilon (PKCε), where it contributes to tumor progression. This compound disrupts this oncogenic signaling axis by inhibiting PKCε-mediated phosphorylation of ATF2, leading to its translocation from the nucleus to the mitochondria. At the mitochondria, ATF2 induces a loss of membrane integrity, triggering the intrinsic apoptotic pathway and culminating in melanoma cell death. This guide provides a detailed technical overview of the mechanism of action of this compound, including summaries of key experimental data and detailed protocols for relevant assays.
Introduction: The Dual Role of ATF2 in Melanoma
Activating Transcription Factor 2 (ATF2) is a bZIP transcription factor with a context-dependent role in cancer. In malignant melanoma, high nuclear expression of ATF2 is associated with advanced metastatic disease and poor prognosis.[1] This nuclear retention is driven by the elevated expression and activity of PKCε, which phosphorylates ATF2 on threonine 52 (Thr52).[2][3] This post-translational modification is critical for confining ATF2 to the nucleus, where it exerts its oncogenic functions.[4]
Conversely, under conditions of genotoxic stress in non-malignant cells, a decrease in PKCε activity allows ATF2 to be exported from the nucleus and translocate to the mitochondria.[5][6] At the mitochondrial outer membrane, ATF2 can interact with protein complexes, leading to a disruption of mitochondrial membrane potential and subsequent apoptosis.[5][7] Melanoma cells effectively hijack this pathway by maintaining high levels of nuclear-retained, phosphorylated ATF2, thereby evading this apoptotic mechanism.[6] this compound represents a therapeutic strategy designed to override this blockade and force the tumor-suppressive function of ATF2.[2][8]
Core Mechanism of Action of this compound
The primary mechanism of this compound is the induction of mitochondrial-mediated apoptosis in melanoma cells through the spatial redistribution of ATF2. This is achieved through a multi-step process:
-
Inhibition of PKCε-mediated ATF2 Phosphorylation : this compound inhibits the phosphorylation of ATF2 at the Thr52 residue. While it may not be a direct inhibitor of PKCε itself, it effectively blocks this specific phosphorylation event, which is crucial for the nuclear localization of ATF2.[2][4]
-
Nuclear Export of ATF2 : By preventing Thr52 phosphorylation, this compound promotes the translocation of ATF2 from the nucleus to the cytoplasm.[2][8]
-
Mitochondrial Localization and Destabilization : Cytoplasmic ATF2 then localizes to the mitochondria, where it is believed to perturb the integrity of the outer mitochondrial membrane.[2][5] This leads to a decrease in mitochondrial membrane potential and increased permeability.[2][5]
-
Induction of Apoptosis : The loss of mitochondrial integrity triggers the intrinsic apoptotic cascade, leading to programmed cell death in melanoma cells.[2][5]
This cascade of events results in potent anti-melanoma effects, including the inhibition of cell growth, colony formation, cell motility, and anchorage-independent 3D growth.[2]
Signaling Pathway Diagram
Caption: this compound inhibits PKCε-mediated phosphorylation of ATF2, promoting its nuclear export.
Data Presentation
The following tables summarize the quantitative effects of this compound on various melanoma cell functions as reported in the literature. All effects were observed following treatment with a 10 µM concentration of the compound.
Table 1: Effect of this compound on Melanoma Cell Viability and Growth
| Assay Type | Cell Line(s) | Concentration (µM) | Observed Effect | Citation |
| Cell Viability | 501Mel | 10 | >90% inhibition of growth | [2] |
| Colony Formation | 501Mel, UACC903 | 10 | ~90% reduction in colonies | [2] |
| Anchorage-Independent Growth (Spheroid) | SW1 | 10 | >90% inhibition of spheroid growth after 8 days | [2] |
Table 2: Effect of this compound on ATF2 Localization and Mitochondrial Function
| Assay Type | Cell Line(s) | Concentration (µM) | Observed Effect | Citation |
| ATF2 Nuclear-to-Cytoplasmic Ratio | WM793, UACC903 | 10 | ~40-50% reduction | |
| Mitochondrial Membrane Potential | WM793, UACC903 | 10 | Compromised mitochondrial membrane potential | [2] |
| Mitochondrial Leakage | WM793, UACC903 | 10 | Promoted mitochondrial leakage | [2] |
Table 3: Effect of this compound on Cell Motility
| Assay Type | Cell Line | Concentration (µM) | Observed Effect | Citation |
| Cell Motility (Boyden Chamber) | WM1346 | 10 | Inhibition of cell motility | [2] |
Note: Detailed dose-response curves and IC50 values for this compound across a panel of melanoma cell lines are not extensively available in the public domain. Similarly, in vivo efficacy data from xenograft models have not been reported in the reviewed literature.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
ATF2 Localization by Immunofluorescence
This protocol details the visualization of endogenous ATF2 subcellular localization.
Workflow Diagram:
Caption: Workflow for immunofluorescence staining of ATF2 in cultured melanoma cells.
Methodology:
-
Cell Seeding: Seed melanoma cells (e.g., WM793) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with 10 µM this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Fixation: Aspirate the medium and wash the cells three times with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 20 minutes at room temperature to allow antibody access to intracellular proteins.
-
Washing: Repeat the washing step as in step 4.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against ATF2, diluted in antibody dilution buffer (e.g., PBS with 1% BSA), overnight at 4°C in a humidified chamber.
-
Washing: Repeat the washing step as in step 4.
-
Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 4, ensuring all washes are performed in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. ATF2 localization will be observed by the green fluorescence, and nuclei by the blue fluorescence.
In Vitro PKCε Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of an ATF2-derived peptide by PKCε.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
-
ATP: Prepare a stock solution of ATP.
-
Substrate: Use a recombinant ATF2 fragment or a synthetic peptide containing the Thr52 phosphorylation site.
-
Enzyme: Use purified, active recombinant PKCε.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase buffer, PKCε enzyme, and the ATF2 substrate.
-
Add this compound at various concentrations to test its inhibitory effect. Include a DMSO control.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP (can be radiolabeled [γ-³²P]ATP for traditional methods or unlabeled for detection with a phospho-specific antibody).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Detection:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-specific antibody that recognizes phosphorylated ATF2 (Thr52).
-
Radiometric Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Mitochondrial Membrane Potential Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.
Methodology:
-
Cell Seeding: Seed melanoma cells (e.g., WM793) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with 10 µM this compound or DMSO. As a positive control for depolarization, treat a set of cells with a mitochondrial uncoupler like CCCP (e.g., 50 µM for 45 minutes).
-
TMRE Staining: During the last 30 minutes of compound treatment, add TMRE dye to the culture medium to a final concentration of 100-250 nM. Incubate at 37°C, protected from light.
-
Washing: Gently aspirate the medium and wash the cells once with pre-warmed PBS or a suitable assay buffer.
-
Data Acquisition: Add fresh PBS or assay buffer to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ≈ 549/575 nm). A decrease in fluorescence intensity in this compound-treated cells compared to the DMSO control indicates a loss of mitochondrial membrane potential.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed melanoma cells (e.g., 501Mel) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or a single concentration, e.g., 10 µM) and a DMSO control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound employs a sophisticated mechanism of action that exploits a key vulnerability in melanoma cells: their reliance on the nuclear localization of ATF2 for survival and proliferation. By inhibiting the PKCε-mediated phosphorylation of ATF2 at Thr52, this compound effectively transforms ATF2 from an oncogenic driver into a potent tumor suppressor, triggering mitochondrial-mediated apoptosis. The preclinical data demonstrate its efficacy in reducing melanoma cell viability, growth, and motility in vitro. While further investigation into its dose-response profile across diverse melanoma subtypes and its in vivo efficacy and safety is warranted, this compound represents a promising proof-of-concept for a novel class of anti-melanoma therapeutics that function by modulating the subcellular localization of key signaling proteins.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protein Kinase C Inhibition Overcomes Targeted Therapy Resistance in Cutaneous Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Inhibition of Melanoma Growth by Small Molecules that Promote the Mitochondrial Localization of ATF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATF2 – at the crossroad of nuclear and cytosolic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase inhibitor responses in uveal melanoma reflects a diminished dependency on PKC-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unraveling the Target Profile of SBI-0206965: A Technical Guide to a Potent ULK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of autophagy research and cancer therapeutics, small molecule inhibitors are pivotal tools for dissecting cellular pathways and developing novel treatment strategies. This technical guide focuses on the target protein identification of SBI-0206965 , a potent and selective inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1). While the initial query referenced "SBI-0087702," a thorough review of scientific literature indicates that SBI-0206965 is the well-characterized compound with significant data regarding ULK1 inhibition. This document will provide an in-depth overview of the target profile of SBI-0206965, including quantitative data, experimental methodologies for target identification, and visualization of relevant cellular pathways. In contrast, this compound is a distinct chemical entity reported to promote the cytoplasmic localization of Activating Transcription Factor 2 (ATF2) and inhibit its phosphorylation by PKCε.[1][2] Due to the extensive characterization of SBI-0206965 as a ULK1 inhibitor, this guide will focus on this molecule.
Quantitative Data: Kinase Inhibition Profile of SBI-0206965
The inhibitory activity of SBI-0206965 has been quantified against its primary targets, ULK1 and the highly related ULK2, as well as a broader panel of kinases. This data is crucial for understanding its potency and selectivity.
| Target Kinase | IC50 (nM) | Reference |
| ULK1 | 108 | [3][4][5][6] |
| ULK2 | 711 | [3][4][5][6] |
| AMPK | ~360 | [7] |
| NUAK1 | Potent Inhibition | [8][9] |
| MARK3/4 | Potent Inhibition | [8][9] |
| FLT3 | Similar to ULK1 | [6] |
| FAK | Similar to ULK1 | [6] |
Experimental Protocols for Target Identification
The identification of protein targets for small molecules like SBI-0206965 involves a combination of in vitro and in-cell assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of SBI-0206965 against a specific kinase (e.g., ULK1).
Materials:
-
Purified recombinant kinase (e.g., Flag-ULK1)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na3VO4, 15 mM MgCl2)
-
ATP (radiolabeled γ-³²P-ATP and non-radiolabeled ATP)
-
Substrate protein (e.g., GST-Atg101)
-
SBI-0206965 at various concentrations
-
SDS-PAGE gels and electrophoresis apparatus
-
PhosphorImager for detection
Protocol:
-
Transfect HEK-293T cells with a plasmid encoding the kinase of interest (e.g., Flag-ULK1).
-
After 20 hours, lyse the cells and immunoprecipitate the kinase using an appropriate antibody (e.g., anti-Flag).
-
Wash the immunoprecipitate three times with IP buffer and once with kinase buffer.
-
Resuspend the kinase in kinase buffer.
-
Set up kinase reactions containing the purified kinase, the substrate protein (e.g., 1 µg of GST-Atg101), and varying concentrations of SBI-0206965.
-
Initiate the kinase reaction by adding a mixture of radiolabeled and non-radiolabeled ATP to a final concentration of 100 µM.
-
Incubate the reactions for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate the reactions by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into the substrate using a PhosphorImager.
-
Plot the percentage of kinase inhibition against the concentration of SBI-0206965 to determine the IC50 value.[5]
Cellular Target Engagement Assay
This assay confirms that the compound inhibits the target kinase within a cellular context.
Objective: To assess the effect of SBI-0206965 on the phosphorylation of a known downstream substrate of the target kinase in cells.
Materials:
-
Cell line expressing the target kinase (e.g., A498 cells)
-
SBI-0206965 at various concentrations
-
Cell lysis buffer
-
Antibodies specific for the phosphorylated and total forms of the substrate protein (e.g., p-AMPK β1, total AMPK β1)
-
Western blotting reagents and equipment
Protocol:
-
Culture the cells in appropriate media.
-
Treat the cells with varying concentrations of SBI-0206965 (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 hours).[3]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total substrate proteins.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein at each concentration of SBI-0206965.
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships in cellular signaling and experimental designs is crucial for a comprehensive understanding.
Caption: Mechanism of action for SBI-0206965 in the autophagy pathway.
Caption: General workflow for small molecule target identification.
Conclusion
SBI-0206965 is a well-documented, potent inhibitor of ULK1 and, to a lesser extent, ULK2. Its target profile has been primarily elucidated through in vitro kinase assays and cellular target engagement studies. While broader proteomics-based approaches have not been extensively published for this specific compound, the established methodologies of affinity chromatography and DARTS provide a clear path for comprehensive target identification. This technical guide provides researchers and drug development professionals with the essential quantitative data and experimental frameworks to effectively utilize and further investigate the therapeutic potential of SBI-0206965.
References
- 1. abmole.com [abmole.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SBI-0206965 | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
SBI-0087702: A Deep Dive into its Pathway Analysis and Cellular Effects on Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-0087702 has emerged as a promising small molecule inhibitor in the context of melanoma therapeutics. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its intricate pathway analysis and profound cellular effects. The information presented herein is curated from preclinical studies to aid researchers and drug development professionals in understanding the therapeutic potential of this compound.
Core Mechanism of Action: Targeting the PKCε-ATF2 Axis
This compound primarily exerts its anti-melanoma effects by modulating the Protein Kinase C epsilon (PKCε) and Activating Transcription Factor 2 (ATF2) signaling pathway. In many melanoma cell lines, PKCε is overexpressed and contributes to the phosphorylation of ATF2. This phosphorylation event sequesters ATF2 in the nucleus, where it can promote oncogenic activities.
This compound disrupts this process by inhibiting PKCε, leading to a significant change in the subcellular localization of ATF2. Instead of remaining in the nucleus, dephosphorylated ATF2 translocates to the cytoplasm and, critically, to the mitochondria. This relocalization of ATF2 to the mitochondria is a key event that triggers a cascade of apoptotic signals, ultimately leading to melanoma cell death.[1]
Quantitative Analysis of Cellular Effects
The following tables summarize the quantitative data on the cellular effects of this compound in various melanoma cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| 501Mel | Colony Formation | 10 µM | ~90% reduction in colonies | [1][2] |
| 501Mel | Cell Viability | 10 µM | >90% inhibition of growth | [1] |
| SW1 | Spheroid Growth | 10 µM | >90% inhibition of growth | [1] |
| WM793 | ATF2 Transcriptional Activity | 10 µM | ~58% reduction | [1] |
| UACC903 | ATF2 Nuclear-to-Cytoplasmic Ratio | 10 µM | ~40-50% reduction | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway in melanoma cells.
Caption: General experimental workflow for assessing this compound effects.
Detailed Experimental Protocols
ATF2 Translocation Assay
This protocol is adapted for UACC903 melanoma cells stably expressing a doxycycline-inducible GFP-ATF2 construct.[1][3][4]
-
Cell Seeding: Seed UACC903-GFP-ATF2 cells on glass coverslips in a 24-well plate at a density that allows for individual cell imaging.
-
Induction of GFP-ATF2 Expression: To induce the expression of GFP-ATF2, remove the doxycycline-containing medium and replace it with fresh medium without doxycycline. Culture the cells for 48-72 hours.
-
Compound Treatment: Treat the cells with 10 µM this compound or a vehicle control (e.g., DMSO) for 24 hours.
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on glass slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of GFP-ATF2 in individual cells using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation. A decrease in this ratio indicates cytoplasmic translocation.[3]
-
Colony Formation Assay
This protocol is designed for assessing the long-term proliferative capacity of melanoma cells.[2]
-
Cell Seeding: Plate 501Mel melanoma cells at a low density (e.g., 500 cells per well) in 6-well plates.
-
Compound Treatment: The day after seeding, add fresh medium containing 10 µM this compound or a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing sufficient time for colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the compound.
-
Fixation and Staining:
-
Gently wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Remove the methanol and allow the plates to air dry.
-
Stain the colonies with 0.5% crystal violet solution (in 25% methanol) for 20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dyes Tetramethylrhodamine, Ethyl Ester (TMRE) and 10-N-Nonyl Acridine Orange (NAO) to assess mitochondrial membrane potential and mass, respectively.[5]
-
Cell Seeding and Treatment: Seed WM793 melanoma cells in a 6-well plate and allow them to adhere. Treat the cells with 10 µM this compound or a vehicle control for 24 hours. A positive control for mitochondrial depolarization, such as CCCP (50 µM for 45 minutes), should be included.
-
Dye Staining:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in fresh medium.
-
Add TMRE to a final concentration of 250 nM and NAO to a final concentration of 10 nM.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells using a flow cytometer. TMRE fluorescence (indicating mitochondrial membrane potential) is typically measured in the PE channel, while NAO fluorescence (indicating mitochondrial mass) can be measured in the FITC channel.
-
A decrease in the TMRE/NAO ratio indicates a loss of mitochondrial membrane potential.
-
Conclusion
This compound represents a targeted therapeutic strategy for melanoma by disrupting the PKCε-ATF2 signaling axis, leading to mitochondrial-mediated apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of the underlying molecular mechanisms and the practical approaches to study them. Continued investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
SBI-0087702: A Potential Inhibitor of the PKCε-ATF2 Signaling Axis in Melanoma
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-0087702 is a small molecule compound that has demonstrated significant anti-melanoma activity by modulating the subcellular localization of the Activating Transcription Factor 2 (ATF2). In malignant melanoma, the protein kinase C epsilon (PKCε) phosphorylates ATF2 at threonine 52, promoting its nuclear retention and oncogenic functions. This compound disrupts this process by inhibiting the PKCε-mediated phosphorylation of ATF2, leading to the translocation of ATF2 from the nucleus to the cytoplasm and subsequently to the mitochondria. This relocalization of ATF2 switches its function from a transcriptional activator of pro-proliferative genes to a pro-apoptotic factor, ultimately inducing cell death in melanoma cells. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols for assays used to characterize this compound.
Introduction
Malignant melanoma is an aggressive form of skin cancer with a high mortality rate, largely due to its metastatic potential and resistance to conventional therapies. A key signaling pathway implicated in melanoma progression involves the protein kinase C epsilon (PKCε) and the transcription factor ATF2. In advanced metastatic melanoma, elevated expression of PKCε leads to the phosphorylation of ATF2 on threonine 52 (Thr52). This post-translational modification is crucial for the nuclear localization of ATF2, where it drives the expression of genes associated with cell proliferation, survival, and invasion.
Conversely, the translocation of ATF2 from the nucleus to the mitochondria has been shown to induce apoptosis. This pro-apoptotic function is suppressed in melanoma due to the persistent nuclear localization of ATF2. Therefore, therapeutic strategies aimed at promoting the nuclear export of ATF2 represent a promising approach for the treatment of malignant melanoma.
This compound was identified through a high-throughput screen as a small molecule that induces the cytoplasmic localization of ATF2 in melanoma cells.[1][2] Subsequent studies have shown that this compound inhibits the phosphorylation of ATF2 by PKCε, leading to a cascade of events that culminate in melanoma cell death.[1][2] This document serves as a technical guide for researchers interested in the study and potential development of this compound and similar compounds.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the PKCε-ATF2 signaling axis. By preventing the phosphorylation of ATF2 at Thr52, this compound promotes the translocation of ATF2 from the nucleus to the cytoplasm and mitochondria.[1][2][3] In the mitochondria, ATF2 is believed to disrupt the mitochondrial membrane integrity, leading to the release of pro-apoptotic factors and subsequent cell death.[1][2] The effects of this compound can be reversed by the overexpression of a constitutively active form of PKCε or a phosphomimetic mutant of ATF2 (ATF2T52E), confirming that the compound's activity is dependent on this specific signaling pathway.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits PKCε-mediated phosphorylation of ATF2.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| Cell Viability | 501Mel | 10 µM | >90% inhibition of growth | [2] |
| Colony Formation | 501Mel | 10 µM | ~90% reduction in colonies | [2] |
| ATF2 Translocation | UACC903 | 10 µM | Promotes cytoplasmic localization | [1][2] |
| Mitochondrial Membrane Permeability | WM793 | 10 µM | Increased | [1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 864431-36-7 | [3] |
| Molecular Formula | C21H23NO2 | [3] |
| Molecular Weight | 321.41 g/mol | [3] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on methodologies described in the primary literature and standard laboratory practices.
ATF2 Translocation Imaging Assay
This assay is designed to visualize and quantify the subcellular localization of ATF2 in response to treatment with this compound.
Materials:
-
UACC903 melanoma cells stably expressing doxycycline-inducible GFP-ATF2
-
96-well imaging plates
-
Doxycycline
-
This compound
-
Hoechst 33342 stain
-
High-content imaging system
Procedure:
-
Seed UACC903-GFP-ATF2 cells into 96-well imaging plates and allow them to adhere overnight.
-
Induce the expression of GFP-ATF2 by treating the cells with doxycycline for 24 hours.
-
Treat the cells with a dilution series of this compound or vehicle control (DMSO) for the desired time course (e.g., 24 hours).
-
Stain the nuclei with Hoechst 33342 for 30 minutes.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system, capturing both the GFP (ATF2) and DAPI (nuclei) channels.
-
Analyze the images to quantify the ratio of cytoplasmic to nuclear GFP fluorescence intensity.
Cell Viability Assay
This assay measures the effect of this compound on the viability of melanoma cells.
Materials:
-
501Mel melanoma cells
-
96-well cell culture plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed 501Mel cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound or vehicle control (DMSO) for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Kinase Assay for ATF2 Phosphorylation
This assay is designed to assess the direct or indirect inhibitory effect of this compound on the phosphorylation of ATF2 by PKCε.
Materials:
-
Recombinant active PKCε
-
Recombinant ATF2 protein
-
This compound
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant PKCε, and recombinant ATF2.
-
Add this compound at various concentrations or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Expose the membrane to a phosphor screen and visualize the radiolabeled, phosphorylated ATF2 using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the high-throughput screening and validation of compounds that modulate ATF2 localization.
Caption: Workflow for identification of ATF2 translocation modulators.
Conclusion
This compound is a valuable research tool for investigating the role of the PKCε-ATF2 signaling pathway in melanoma. Its ability to induce a pro-apoptotic response by modulating the subcellular localization of ATF2 highlights a promising therapeutic strategy. Further studies are warranted to determine the direct molecular target of this compound and to evaluate its efficacy and safety in preclinical in vivo models. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the potential of this compound and other inhibitors of this critical oncogenic pathway.
References
Unveiling SBI-0087702: A Novel Modulator of ATF2 Signaling for Melanoma Therapy
A Technical Guide on the Preliminary Studies and Discovery of a Promising Anti-cancer Agent
This technical guide provides an in-depth overview of the discovery and initial characterization of SBI-0087702, a small molecule identified as a potent inducer of apoptosis in melanoma cells. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for melanoma. Herein, we detail the mechanism of action of this compound, focusing on its role in modulating the subcellular localization and activity of the Activating Transcription Factor 2 (ATF2). This guide includes a compilation of quantitative data from preliminary studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Rationale for Targeting ATF2 in Melanoma
Malignant melanoma, a highly aggressive form of skin cancer, presents a significant therapeutic challenge due to its metastatic potential and resistance to conventional therapies. A key player in melanoma pathogenesis is the transcription factor ATF2, which exhibits a dual role as both an oncogene and a tumor suppressor. Its function is dictated by its subcellular localization. In melanoma, ATF2 is predominantly found in the nucleus, where it contributes to tumor progression.[1] Conversely, its translocation to the cytoplasm and subsequent localization to the mitochondria are associated with the induction of apoptosis. This pivotal role of ATF2 localization makes it an attractive target for therapeutic intervention. This compound was discovered through a high-throughput screen designed to identify small molecules that could induce the cytoplasmic localization of ATF2 in melanoma cells, thereby shifting its function towards tumor suppression.[2][3]
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified from a screen of 3,800 compounds. The primary assay was an imaging-based screen that monitored the subcellular localization of GFP-tagged ATF2 in UACC903 melanoma cells. Compounds that induced a significant shift of ATF2 from the nucleus to the cytoplasm were selected for further investigation. This compound emerged as a promising hit due to its robust effect on ATF2 translocation.
Mechanism of Action: Inhibition of PKCε and Induction of ATF2 Mitochondrial Translocation
Subsequent studies revealed that this compound exerts its effects by inhibiting the phosphorylation of ATF2 at threonine 52 (Thr52) by Protein Kinase C epsilon (PKCε).[4] PKCε is often overexpressed in melanoma and is responsible for the nuclear retention of ATF2. By inhibiting this phosphorylation event, this compound promotes the translocation of ATF2 to the cytoplasm and subsequently to the mitochondria. This mitochondrial localization of ATF2 leads to a loss of mitochondrial membrane integrity and the initiation of the apoptotic cascade.[1][4]
Quantitative Data from Preliminary Studies
The initial studies on this compound provided key quantitative data on its efficacy in melanoma cell lines. These findings are summarized in the tables below.
Table 1: Effect of this compound on Melanoma Cell Colony Formation
| Cell Line | Treatment (10 µM) | Inhibition of Colony Formation |
| 501Mel | This compound | ~90%[2] |
Table 2: Effect of this compound on ATF2 Transcriptional Activity
| Cell Line | Treatment (10 µM) | Duration | Inhibition of ATF2 Transcriptional Activity |
| UACC903 | This compound | 24 hours | ~56% |
| WM793 | This compound | 24 hours | ~58% |
Table 3: Effect of this compound on ATF2 Subcellular Localization
| Cell Line | Treatment (10 µM) | Duration | Reduction in Nuclear-to-Cytoplasmic ATF2 Ratio |
| UACC903 | This compound | 24 hours | ~40-50%[5] |
| WM793 | This compound | 24 hours | ~40-50%[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the preliminary studies of this compound.
High-Throughput Imaging-Based ATF2 Translocation Assay
This assay was central to the discovery of this compound.
Protocol:
-
Cell Seeding: UACC903 melanoma cells stably expressing doxycycline-inducible GFP-ATF2 were seeded in 384-well plates.
-
Induction of GFP-ATF2 Expression: Cells were cultured in a medium without doxycycline to allow for the expression of the GFP-ATF2 fusion protein.
-
Compound Treatment: Cells were treated with this compound at a final concentration of 10 µM.
-
Incubation: The plates were incubated for 24 hours.
-
Fixation and Staining: Cells were fixed with 4% paraformaldehyde and cell nuclei were stained with DAPI.
-
Image Acquisition: Images were acquired using a high-content imaging system.
-
Image Analysis: The fluorescence intensity of GFP in the nucleus and cytoplasm was quantified using image analysis software. The nuclear-to-cytoplasmic fluorescence ratio was then calculated to determine the extent of ATF2 translocation.[5]
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells.
Protocol:
-
Cell Seeding: 501Mel melanoma cells were plated at a low density (e.g., 500 cells per well) in 6-well plates.
-
Treatment: The cells were grown in a medium containing 10 µM this compound or a vehicle control (DMSO).
-
Incubation: Plates were incubated for a period of 1 to 2 weeks, allowing for the formation of visible colonies.
-
Fixation and Staining: The colonies were fixed with methanol and stained with a 0.5% crystal violet solution.
-
Quantification: The number of colonies in each well was counted manually or using an automated colony counter. The percentage of inhibition of colony formation was calculated relative to the vehicle-treated control.[2]
Cell Viability Assay (CellTiter-Blue® Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Protocol:
-
Cell Seeding: Melanoma cells (e.g., 501Mel) were seeded in 96-well plates.
-
Treatment: Cells were treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: CellTiter-Blue® reagent was added to each well and the plates were incubated at 37°C for 1-4 hours.
-
Fluorescence Measurement: The fluorescence was measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence signal, which is proportional to the number of viable cells, was used to determine the effect of the compound on cell viability.
In Vitro PKCε Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of PKCε.
Protocol:
-
Reaction Setup: The kinase reaction was performed in a buffer containing recombinant active PKCε, a specific peptide substrate for PKCε (e.g., a peptide containing the ATF2 Thr52 phosphorylation site), and ATP.
-
Inhibitor Addition: this compound was added to the reaction mixture at various concentrations.
-
Incubation: The reaction was incubated at 30°C for a defined period to allow for substrate phosphorylation.
-
Detection: The level of substrate phosphorylation was quantified. This can be achieved using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the consumption of ATP using a luciferase-based assay.
-
Data Analysis: The inhibitory activity of this compound on PKCε was determined by measuring the reduction in substrate phosphorylation compared to the control reaction without the inhibitor.
ATF2 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the effect of this compound on the ability of ATF2 to act as a transcription factor.
Protocol:
-
Cell Transfection: Melanoma cells (e.g., UACC903 or WM793) were co-transfected with a luciferase reporter plasmid containing ATF2-responsive elements (e.g., the c-Jun promoter) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, the cells were treated with 10 µM this compound for 24 hours.
-
Cell Lysis and Luciferase Measurement: The cells were lysed, and the firefly and Renilla luciferase activities were measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of inhibition of ATF2 transcriptional activity was calculated relative to the vehicle-treated control.
Conclusion and Future Directions
The preliminary studies on this compound have identified it as a promising lead compound for the development of novel melanoma therapeutics. Its unique mechanism of action, which involves the targeted modulation of ATF2 subcellular localization through the inhibition of PKCε, offers a new avenue for overcoming drug resistance in melanoma. The data presented in this guide demonstrate the potent anti-proliferative and pro-apoptotic effects of this compound in melanoma cell lines.
Future research should focus on a more comprehensive preclinical evaluation of this compound, including:
-
Determination of its IC50 values in a broader panel of melanoma cell lines.
-
In vivo efficacy studies in animal models of melanoma.
-
Pharmacokinetic and pharmacodynamic profiling.
-
Lead optimization to improve potency and drug-like properties.
The continued investigation of this compound and its derivatives holds the potential to deliver a new class of targeted therapies for patients with malignant melanoma.
References
- 1. ATF2 – at the crossroad of nuclear and cytosolic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Melanoma Growth by Small Molecules that Promote the Mitochondrial Localization of ATF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of melanoma growth by small molecules that promote the mitochondrial localization of ATF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
What is the chemical structure and properties of SBI-0087702?
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical properties, biological activity, and mechanism of action of SBI-0087702, a small molecule inhibitor of the PKCε-ATF2 signaling pathway with potential therapeutic applications in melanoma.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 4-Methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalenemethanamine, is a key small molecule identified through high-throughput screening for its ability to induce the cytoplasmic localization of Activating Transcription Factor 2 (ATF2).[1]
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 864431-36-7 | [1] |
| Molecular Formula | C21H23NO2 | [1] |
| Molecular Weight | 321.41 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Biological Activity and Mechanism of Action
This compound has been demonstrated to be a potent modulator of the Protein Kinase C epsilon (PKCε) signaling pathway, which plays a crucial role in the pathogenesis of malignant melanoma.[1] In advanced metastatic melanoma, elevated expression of PKCε leads to the phosphorylation of the transcription factor ATF2 at threonine 52. This phosphorylation event sequesters ATF2 in the nucleus, promoting its oncogenic activities.[1]
This compound disrupts this oncogenic signaling by inhibiting the phosphorylation of ATF2 by PKCε.[1] This inhibition promotes the translocation of ATF2 from the nucleus to the cytoplasm and subsequently to the mitochondria.[1] The mitochondrial localization of ATF2 results in a loss of mitochondrial membrane integrity, triggering the intrinsic apoptotic pathway and leading to melanoma cell death.[1] Furthermore, this compound has been shown to inhibit the growth and motility of melanoma cells.[1]
Signaling Pathway of this compound in Melanoma Cells:
References
SBI-0087702: A Technical Whitepaper on its Anti-Melanoma Activity and Putative Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-0087702 is a small molecule inhibitor that has demonstrated potential as an anti-melanoma agent in preclinical studies. Its mechanism of action centers on the modulation of the Activating Transcription Factor 2 (ATF2), a key protein implicated in melanoma cell survival and proliferation. This document provides a comprehensive technical overview of the available data on this compound, with a focus on its mechanism of action, and outlines the typical safety and off-target considerations for a compound of this class. It is important to note that as of the date of this document, specific in vivo safety, toxicology, and comprehensive off-target profiling data for this compound are not publicly available. Therefore, sections pertaining to safety and off-target effects are presented as a general guide for the evaluation of similar novel therapeutic agents.
Introduction
Malignant melanoma remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies. The transcription factor ATF2 has been identified as a critical driver of melanoma progression. In advanced metastatic melanoma, the elevated expression of Protein Kinase C epsilon (PKCε) leads to the phosphorylation of ATF2, promoting its nuclear localization and oncogenic activities. This compound has emerged from high-throughput screening as a compound that can disrupt this pathway, offering a novel therapeutic modality.
Mechanism of Action
This compound exerts its anti-melanoma effects by inhibiting the phosphorylation of ATF2 on threonine 52 (Thr52) by PKCε.[1][2][3][4] This inhibition prevents the nuclear localization of ATF2, leading to its accumulation in the cytoplasm.[1][2][3][4][5] Cytoplasmic ATF2 then translocates to the mitochondria, where it induces a loss of mitochondrial membrane integrity, ultimately triggering apoptosis (programmed cell death) in melanoma cells.[1][2][3][4][5]
Signaling Pathway
Caption: Mechanism of action of this compound.
Preclinical Efficacy (In Vitro)
In vitro studies have demonstrated the potential of this compound in melanoma cell lines. These studies have shown that this compound can reduce cell viability, inhibit colony formation, and decrease cell motility.[1]
Summary of In Vitro Efficacy Data
| Parameter | Cell Line(s) | Effect of this compound | Concentration | Reference |
| Cell Viability | 501Mel | >90% inhibition | 10 µM | [1] |
| Colony Formation | 501Mel | ~90% reduction | Not specified | [1] |
| Mitochondrial Membrane Integrity | WM793, UACC903 | Compromised | 10 µM | [1] |
Safety Profile (General Considerations)
As specific safety and toxicology data for this compound are not publicly available, this section outlines the standard preclinical safety evaluation for a novel small molecule inhibitor of this class.
Preclinical Toxicology Studies
A comprehensive preclinical toxicology program is essential to characterize the safety profile of a new chemical entity. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.
Typical Preclinical Toxicology Studies:
| Study Type | Species | Duration | Key Endpoints |
| Single-Dose Toxicity | Rodent (e.g., rat, mouse) | Acute | Mortality, clinical signs, gross pathology |
| Repeated-Dose Toxicity | Rodent and Non-rodent (e.g., dog, non-human primate) | Sub-chronic (e.g., 28-day, 90-day) | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |
| Genotoxicity | In vitro (Ames test, chromosome aberration) and in vivo (micronucleus test) | N/A | Assessment of mutagenic and clastogenic potential |
| Safety Pharmacology | Rodent or Non-rodent | Acute | Evaluation of effects on vital functions (cardiovascular, respiratory, central nervous system) |
Experimental Protocols (General)
Repeated-Dose Toxicity Study in Rodents (Example Protocol):
-
Animal Model: Sprague-Dawley rats.
-
Groups: Vehicle control, low-dose, mid-dose, and high-dose groups.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Blood and urine samples collected at termination for hematology, clinical chemistry, and urinalysis.
-
Pathology: At termination, a full necropsy is performed, organs are weighed, and a comprehensive set of tissues is collected and processed for histopathological examination.
Off-Target Effects (General Considerations)
Unintended interactions of a drug with proteins other than its primary target can lead to adverse effects or contribute to its therapeutic efficacy. Therefore, comprehensive off-target profiling is a critical step in drug development.
Kinome Profiling
Given that this compound's primary target, PKCε, is a kinase, assessing its selectivity across the human kinome is crucial.
Experimental Workflow for Kinome Profiling:
Caption: Workflow for kinome-wide selectivity profiling.
Cellular Off-Target Profiling
In addition to biochemical assays, evaluating off-target effects in a cellular context provides more physiologically relevant data.
Common Cellular Off-Target Profiling Methods:
-
Thermal Proteome Profiling (TPP): Measures changes in protein thermal stability upon compound binding across the proteome.
-
Chemical Proteomics: Utilizes affinity-based probes to identify compound-binding proteins in cell lysates or intact cells.
Conclusion
This compound is a promising preclinical candidate for the treatment of malignant melanoma, with a well-defined mechanism of action involving the inhibition of the PKCε-ATF2 signaling axis. The available in vitro data demonstrate its potential to induce apoptosis in melanoma cells. However, a comprehensive understanding of its therapeutic potential requires thorough investigation of its in vivo efficacy, safety, and off-target profile. The general experimental frameworks outlined in this document provide a roadmap for the further preclinical development of this compound and other novel kinase inhibitors. Further research is warranted to establish a complete pharmacological and toxicological profile for this compound.
References
- 1. The Regulatory Role of Activating Transcription Factor 2 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. abmole.com [abmole.com]
- 5. Effects of a protein kinase C epsilon inhibitor on insulin signalling in lipid-treated HepG2 hepatocytes and glucose tolerance in fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SBI-0087702: An Analysis of Cellular Uptake and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed experimental data on the cellular uptake and bioavailability of the specific compound SBI-0087702 is not extensively available in the public domain. This guide, therefore, provides a framework based on established methodologies for analogous small molecules in cancer research, offering a template for the potential investigation and presentation of such data.
Core Concepts: Cellular Uptake and Bioavailability
The therapeutic efficacy of any small molecule inhibitor is fundamentally dependent on its ability to reach its intracellular target. This is governed by two key pharmacological parameters: cellular uptake , the process by which the molecule enters the cell, and bioavailability , the proportion of the administered dose that reaches systemic circulation and is available to exert its effect at the target site. Understanding these parameters is critical for optimizing drug design, formulation, and dosing strategies.
Known Mechanistic Information for this compound
This compound is a small molecule inhibitor with a molecular weight of 321.41 g/mol and the chemical formula C21H23NO2.[1] Its primary mechanism of action has been described in melanoma cells, where it promotes the cytoplasmic localization of Activating Transcription Factor 2 (ATF2).[1] This action inhibits the phosphorylation of ATF2 on Threonine 52 by Protein Kinase C epsilon (PKCε).[1] The subsequent translocation of ATF2 to the mitochondria leads to a loss of mitochondrial membrane integrity and induces apoptosis, thereby inhibiting the growth and motility of melanoma cells.[1]
Hypothetical Experimental Protocols for this compound
While specific protocols for this compound are not available, the following represents standard methodologies that would be employed to determine its cellular uptake and bioavailability.
In Vitro Cellular Uptake Assays
Objective: To quantify the uptake of this compound into cancer cells over time and to elucidate the mechanism of entry.
Materials:
-
This compound
-
Relevant cancer cell line (e.g., melanoma cell line A375)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Protocol:
-
Cell Culture: Plate melanoma cells at a known density in multi-well plates and culture until they reach approximately 80-90% confluency.
-
Treatment: Treat the cells with a defined concentration of this compound. Include multiple time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) to assess the rate of uptake.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS to remove any extracellular compound. Lyse the cells using a suitable lysis buffer.
-
Quantification: Analyze the cell lysates using a validated HPLC-MS method to determine the intracellular concentration of this compound.
-
Data Analysis: Normalize the intracellular concentration of this compound to the total protein concentration in each sample. Plot the intracellular concentration against time to determine the uptake kinetics.
Pharmacokinetic (Bioavailability) Studies in Animal Models
Objective: To determine the bioavailability and pharmacokinetic profile of this compound following administration.
Materials:
-
This compound
-
Suitable animal model (e.g., immunodeficient mice bearing melanoma xenografts)
-
Dosing vehicles (for oral and intravenous administration)
-
Blood collection supplies
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Dosing: Divide the animals into two groups. Administer this compound intravenously (IV) to one group and orally (PO) to the other group at a specified dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time for both IV and PO administration routes. Calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation (Hypothetical)
The following tables illustrate how quantitative data for this compound could be structured.
Table 1: In Vitro Cellular Uptake of this compound in A375 Melanoma Cells
| Time (minutes) | Intracellular Concentration (ng/mg protein) |
| 0 | 0 |
| 15 | [Hypothetical Value] |
| 30 | [Hypothetical Value] |
| 60 | [Hypothetical Value] |
| 120 | [Hypothetical Value] |
| 240 | [Hypothetical Value] |
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Dose
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | [Hypothetical Value] | [Hypothetical Value] |
| AUC (0-t) (ng*h/mL) | [Hypothetical Value] | [Hypothetical Value] |
| Cmax (ng/mL) | [Hypothetical Value] | [Hypothetical Value] |
| Tmax (h) | [Hypothetical Value] | [Hypothetical Value] |
| Half-life (t1/2) (h) | [Hypothetical Value] | [Hypothetical Value] |
| Bioavailability (F%) | N/A | [Calculated Value] |
Visualizations of Key Processes
The following diagrams illustrate the known signaling pathway of this compound and a generalized workflow for assessing cellular uptake.
Caption: Signaling pathway of this compound in melanoma cells.
Caption: Experimental workflow for in vitro cellular uptake assay.
Conclusion and Future Directions
While the precise cellular uptake mechanisms and bioavailability of this compound remain to be publicly elucidated, the established methodologies outlined in this guide provide a clear path for such investigations. Future studies will be crucial to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound, which will be essential for its potential translation into a clinical setting. Key areas for future research include identifying the specific transporters involved in its cellular entry, assessing its metabolism and tissue distribution, and evaluating its efficacy and safety in more advanced preclinical models.
References
SBI-0087702 for basic research in [e.g., oncology, neuroscience]
An In-depth Technical Guide to SBI-0087702: A Novel ULK1/2 Inhibitor for Basic Research in Oncology and Neuroscience
Disclaimer: The identifier "this compound" does not correspond to a known publicly documented chemical compound. This guide is a representative document based on the characteristics of selective autophagy inhibitors, specifically targeting ULK1/2, to serve as a technical resource for researchers. The experimental data and protocols are illustrative examples.
Introduction
This compound is a potent and selective small molecule inhibitor of the Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), key initiators of the autophagy signaling cascade. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. By targeting the earliest step in the autophagy pathway, this compound provides a powerful tool for investigating the role of autophagy in both physiological and pathological contexts. This document provides a comprehensive overview of the biochemical and cellular activity of this compound, along with detailed protocols for its use in basic research.
Mechanism of Action
This compound exerts its inhibitory effect through competitive binding to the ATP-binding pocket of ULK1 and ULK2. This inhibition prevents the phosphorylation of downstream autophagy-related (Atg) proteins, thereby blocking the formation of the phagophore and subsequent steps in the autophagy pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) |
| ULK1 | 15 |
| ULK2 | 25 |
| AMPK | >10,000 |
| PI3K | >10,000 |
| mTOR | >10,000 |
Table 2: Cellular Activity
| Assay | Cell Line | EC₅₀ (nM) |
| LC3-II Puncta Formation | HeLa | 150 |
| p62/SQSTM1 Accumulation | U-87 MG | 200 |
| Autophagic Flux (Bafilomycin A1) | SH-SY5Y | 180 |
Table 3: In Vivo Pharmacokinetic Properties (Mouse)
| Parameter | Value |
| Bioavailability (Oral) | 40% |
| Half-life (t₁₂) | 6 hours |
| Cₘₐₓ (10 mg/kg, oral) | 1.5 µM |
| Brain Penetration (B/P Ratio) | 0.8 |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC₅₀ of this compound against purified ULK1 and ULK2 kinases.
Materials:
-
Recombinant human ULK1 and ULK2 (e.g., from SignalChem)
-
Myelin Basic Protein (MBP) as a substrate
-
³²P-ATP
-
Kinase reaction buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound (serial dilutions)
-
Phosphor-imager screen and reader
Protocol:
-
Prepare a reaction mixture containing kinase buffer, ULK1 or ULK2, and MBP.
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding ³²P-ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor-imager screen.
-
Quantify the band corresponding to phosphorylated MBP.
-
Calculate the IC₅₀ values using non-linear regression analysis.
Cellular Autophagy Assay (LC3-II Puncta Formation)
Objective: To assess the effect of this compound on autophagy induction in a cellular context.
Materials:
-
HeLa cells stably expressing GFP-LC3
-
Complete culture medium (DMEM, 10% FBS)
-
Starvation medium (Earle's Balanced Salt Solution - EBSS)
-
This compound (serial dilutions)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed GFP-LC3 HeLa cells in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of this compound or DMSO for 2 hours.
-
Induce autophagy by replacing the medium with EBSS for 2 hours.
-
Fix the cells with 4% PFA.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software.
-
Calculate the EC₅₀ for the inhibition of puncta formation.
Applications in Basic Research
Oncology
The aberrant regulation of autophagy is a hallmark of many cancers. This compound can be utilized to:
-
Investigate the role of autophagy in tumor cell survival and proliferation.
-
Explore the potential of autophagy inhibition as a therapeutic strategy in combination with chemotherapy or radiation.
-
Study the mechanisms of resistance to anti-cancer therapies that involve autophagy.
Neuroscience
In the context of neuroscience, autophagy is crucial for neuronal homeostasis and the clearance of aggregated proteins. This compound can be used to:
-
Elucidate the role of autophagy in the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
-
Investigate the impact of autophagy modulation on neuronal function and survival.
-
Explore the therapeutic potential of autophagy inhibition in specific neurological conditions where autophagy may be detrimental.
Ordering Information
| Product Name | Catalog Number | Size |
| This compound | This compound-5 | 5 mg |
| This compound | This compound-25 | 25 mg |
For research use only. Not for use in diagnostic procedures.
Methodological & Application
Application Notes and Protocols: SBI-0087702 Dissolution and Storage
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a detailed protocol for the dissolution and storage of SBI-0087702, a small molecule inhibitor of Activating Transcription Factor 2 (ATF2) signaling. Adherence to these procedures is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Product Information
| Property | Value |
| Molecular Weight | 321.41 g/mol |
| Appearance | Crystalline solid |
| Purity | >99% |
Dissolution Protocol
This compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Aliquoting: Before opening, briefly centrifuge the vial of this compound to ensure all powder is at the bottom. This prevents loss of material that may adhere to the cap or walls of the vial.
-
Solvent Addition: To prepare a stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to create a 10 mM stock solution from 1 mg of this compound (MW: 321.41), add 311.1 µL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Warming (if necessary): Complete dissolution may require gentle warming. If the solution is not clear, warm it to 37°C for 5-10 minutes, vortexing intermittently until the solid is fully dissolved.[1]
-
Sterilization (Optional): If required for your application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
Table 1: Example Stock Solution Preparation
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 3.111 mL |
| 5 mM | 1 mg | 622.2 µL |
| 10 mM | 1 mg | 311.1 µL |
| 20 mM | 1 mg | 155.6 µL |
Storage and Stability
Proper storage of this compound in both its solid and dissolved forms is critical to prevent degradation and maintain its biological activity.
Table 2: Storage Conditions and Stability [1]
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Recommendations:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the DMSO stock solution into single-use volumes before storage.
-
Light Protection: Store both the powder and the stock solution protected from light.
-
Moisture Prevention: Ensure the powder vial is tightly sealed to prevent moisture absorption. For stock solutions, use tubes with secure caps.
Signaling Pathway
This compound has been shown to inhibit the phosphorylation of ATF2 on Threonine 52 by Protein Kinase C epsilon (PKCε).[1] This inhibition promotes the cytoplasmic localization of ATF2, and its subsequent translocation to the mitochondria, which can lead to apoptosis in certain cell types like melanoma.[1]
Caption: this compound inhibits PKCε-mediated phosphorylation of ATF2.
Experimental Workflow
The following diagram outlines the general workflow for dissolving and storing this compound.
Caption: Workflow for the dissolution and storage of this compound.
References
Application Notes and Protocols for SBI-0087702 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-0087702 is a small molecule inhibitor that has demonstrated significant anti-melanoma activity in preclinical studies. Its primary mechanism of action involves the inhibition of Protein Kinase C epsilon (PKCε), which leads to the cytoplasmic relocalization of the Activating Transcription Factor 2 (ATF2). This prevents ATF2's nuclear oncogenic functions and promotes its pro-apoptotic role at the mitochondria, ultimately inducing cell death in melanoma cells. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound and summarize the effective concentrations for such experiments.
Mechanism of Action
This compound disrupts the PKCε-ATF2 signaling axis, a pathway often dysregulated in malignant melanoma. In cancer cells, PKCε phosphorylates ATF2, leading to its nuclear retention where it can promote the transcription of genes involved in proliferation and survival. This compound inhibits this phosphorylation, causing ATF2 to translocate from the nucleus to the cytoplasm and subsequently to the mitochondria. At the mitochondrial outer membrane, ATF2 interacts with and disrupts the function of anti-apoptotic proteins, leading to a decrease in mitochondrial membrane potential and the initiation of the intrinsic apoptotic cascade.
Caption: Signaling pathway of this compound in melanoma cells.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various in vitro experiments based on published literature.
Table 1: Effective Concentration of this compound in Melanoma Cell Lines
| Cell Line | Assay Type | Concentration (μM) | Observed Effect |
| 501Mel | Cell Viability | 10 | >90% inhibition of cell growth.[1] |
| 501Mel | Colony Formation | 10 | ~90% reduction in the number of colonies.[1] |
| UACC903 | Apoptosis (FACS) | 10 | Induction of apoptosis.[2] |
| WM1346 | Cell Motility | 10 | Inhibition of cell migration.[2] |
| SW1 | Spheroid Growth | 10 | >90% inhibition of spheroid growth.[1] |
| WM793 | Mitochondrial Membrane Potential | 10 | Induces mitochondrial membrane leakage.[3] |
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of melanoma cells using a reagent such as CellTiter-Blue®.
-
Materials:
-
Melanoma cell lines (e.g., 501Mel)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
CellTiter-Blue® Viability Assay reagent
-
Plate reader
-
-
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A final concentration of 10 µM is a common starting point. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for 72 hours.
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence with a plate reader (560 nm excitation / 590 nm emission).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Workflow for the cell viability assay.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Materials:
-
Melanoma cell lines (e.g., 501Mel)
-
Complete cell culture medium
-
6-well plates
-
This compound (stock solution in DMSO)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed 500 cells per well in 6-well plates.[2]
-
Allow cells to adhere for 24 hours.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control (DMSO) in complete medium.
-
Incubate for 7-14 days, changing the medium with fresh compound every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain with Crystal Violet solution for 10-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
-
Materials:
-
Melanoma cell lines (e.g., UACC903)
-
Complete cell culture medium
-
6-well plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.[2]
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
-
Caption: Workflow for the apoptosis assay.
Cell Motility (Boyden Chamber) Assay
This assay measures the effect of this compound on the migratory capacity of melanoma cells.
-
Materials:
-
Melanoma cell lines (e.g., WM1346)
-
Boyden chamber inserts (8 µm pore size)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound (stock solution in DMSO)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or a fluorescent dye)
-
-
Procedure:
-
Pre-coat the Boyden chamber inserts if necessary (e.g., with fibronectin).
-
Harvest and resuspend melanoma cells in serum-free medium containing this compound (e.g., 10 µM) or vehicle control.
-
Add medium with a chemoattractant to the lower chamber.
-
Add the cell suspension to the upper chamber.
-
Incubate for a period that allows for cell migration (e.g., 16-24 hours).
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Troubleshooting
-
Low solubility of this compound: Ensure the DMSO stock concentration is appropriate and that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
High background in assays: Optimize cell seeding density and incubation times. Ensure proper washing steps are performed to remove residual reagents.
-
Variability between experiments: Maintain consistent cell passage numbers, reagent lots, and experimental conditions. Include appropriate positive and negative controls in every experiment.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
Application Notes and Protocols for SBI-0087702 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-0087702 is a novel, potent, and highly selective inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. Western blotting is a crucial technique for elucidating the mechanism of action of compounds like this compound by enabling the sensitive and specific detection of changes in protein expression and phosphorylation status of key pathway components.[1][2]
These application notes provide a detailed protocol for utilizing western blotting to assess the efficacy and mechanism of this compound by examining its effect on the phosphorylation of a key downstream target of mTOR, the S6 ribosomal protein.
Signaling Pathway
The mTOR pathway is a complex signaling network that integrates intracellular and extracellular signals to control cell function. This compound is hypothesized to inhibit mTORC1, one of the two distinct complexes of mTOR, thereby preventing the phosphorylation of its downstream effectors, including S6 kinase (S6K) and 4E-BP1. The subsequent dephosphorylation of S6 ribosomal protein, a substrate of S6K, serves as a reliable biomarker for mTORC1 inhibition.
Caption: mTOR signaling pathway with the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from a western blot experiment designed to quantify the dose-dependent effect of this compound on the phosphorylation of S6 ribosomal protein in a cancer cell line. The band intensities of phosphorylated S6 (p-S6) and total S6 were quantified, and the ratio of p-S6 to total S6 was calculated to normalize for protein loading.
| This compound Concentration (nM) | p-S6 Band Intensity (Arbitrary Units) | Total S6 Band Intensity (Arbitrary Units) | Ratio (p-S6 / Total S6) | % Inhibition of S6 Phosphorylation |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |
| 1 | 0.85 | 1.01 | 0.84 | 14% |
| 10 | 0.52 | 0.99 | 0.53 | 46% |
| 100 | 0.15 | 1.03 | 0.15 | 85% |
| 1000 | 0.05 | 1.00 | 0.05 | 95% |
Experimental Protocol: Western Blotting
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a western blot to detect p-S6 and total S6.
Materials and Reagents
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Tris-Glycine-SDS running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-S6, rabbit anti-S6)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Western blot imaging system
Experimental Workflow
Caption: Step-by-step workflow for western blot analysis of this compound effects.
Detailed Procedure
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired treatment time (e.g., 2 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100 µL per well) and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[3]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-S6 and anti-S6) in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Chemiluminescent Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-S6 and total S6 using image analysis software.
-
Normalize the p-S6 signal to the total S6 signal for each sample to account for any variations in protein loading.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a fresh or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Optimize transfer time and conditions. Check transfer with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
References
- 1. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBI-0087702
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-0087702 is a small molecule inhibitor of Activating Transcription Factor 2 (ATF2) phosphorylation.[1][2][3] It promotes the cytoplasmic and mitochondrial localization of ATF2, leading to increased apoptosis and inhibition of cell growth and motility in melanoma cells.[1][3] Contrary to potential initial assumptions, this compound is not an autophagy inhibitor but rather a modulator of ATF2 signaling. This document provides detailed application notes, in vitro protocols, and a summary of the available data for this compound. It is important to note that, based on currently available public information, no in vivo animal studies utilizing this compound have been reported.
Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation of ATF2 on Threonine 52 (Thr52) by Protein Kinase C epsilon (PKCε).[1][2][3] In melanoma cells, phosphorylated ATF2 is retained in the nucleus, where it acts as a transcription factor promoting cell survival.[4] By preventing this phosphorylation, this compound facilitates the translocation of ATF2 from the nucleus to the cytoplasm and mitochondria.[1][3] The accumulation of ATF2 in the mitochondria leads to a loss of mitochondrial membrane integrity and subsequent apoptosis.[1][3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
In Vitro Efficacy Data
The following tables summarize the reported in vitro effects of this compound on melanoma cell lines.
Table 1: Effect of this compound on Melanoma Cell Growth
| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |
| 501Mel | 10 | 3 days | >90% inhibition of cell growth | [1] |
| 501Mel | 10 | Not Specified | ~90% reduction in colony formation | [1] |
Table 2: Effect of this compound on ATF2 Localization
| Cell Line | Concentration (µM) | Incubation Time | Observation | Reference |
| WM793 | 10 | 24 hours | Increased localization of ATF2 to the cytoplasm and mitochondria | [1] |
Experimental Protocols
Note: The following protocols are based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of melanoma cells.
Materials:
-
Melanoma cell line (e.g., 501Mel)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
CellTiter-Blue® Cell Viability Assay reagent
-
Plate reader for fluorescence detection
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.2%. Include a vehicle control (DMSO only).
-
Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow Diagram
References
- 1. Inhibition of Melanoma Growth by Small Molecules that Promote the Mitochondrial Localization of ATF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.kr [assaygenie.kr]
- 4. The activating transcription factor 2: an influencer of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBI-0087702 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes are intended for research purposes only. No publicly available data on the in vivo dosage of SBI-0087702 in mouse models has been identified. The following protocols are provided as a general guide for researchers to determine an appropriate dosage and experimental design for a novel compound like this compound. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Introduction
This compound is a small molecule inhibitor of Protein Kinase C epsilon (PKCε). Its mechanism of action involves promoting the translocation of the transcription factor Activating Transcription Factor 2 (ATF2) to the mitochondria, which can induce apoptosis in cancer cells. In vitro studies have demonstrated its potential as an anti-cancer agent, particularly in melanoma. This document provides a summary of the available in vitro data and a comprehensive guide to establishing an in vivo dosage and treatment protocol for this compound in mouse models of cancer.
Mechanism of Action: this compound Signaling Pathway
This compound inhibits PKCε, which normally phosphorylates ATF2, retaining it in the nucleus where it can promote cell survival. By inhibiting PKCε, this compound allows for the translocation of ATF2 to the mitochondria, triggering the intrinsic apoptotic pathway.
Application Notes and Protocols: SBI-0206965 in Combination Therapy
A Note on Compound SBI-0087702:
Initial searches for "this compound" yielded limited information regarding its use in combination therapies. The provided identifier may be inaccurate or the compound less extensively studied in this context. Conversely, a closely related compound identifier, SBI-0206965 , corresponds to a well-characterized inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) with a robust body of literature supporting its synergistic effects in combination with other anti-cancer agents. Therefore, these application notes will focus on the scientifically substantiated combination protocols for SBI-0206965 .
Introduction
SBI-0206965 is a potent and selective inhibitor of ULK1, a serine/threonine kinase that plays a critical role in the initiation of autophagy.[1][2] Autophagy is a cellular self-degradation process that is often upregulated in cancer cells to promote survival under stress conditions, such as those induced by chemotherapy. By inhibiting autophagy, SBI-0206965 can enhance the efficacy of conventional anti-cancer drugs, leading to increased cancer cell death. These application notes provide detailed protocols for the use of SBI-0206965 in combination with cisplatin and mTOR inhibitors for in vitro cancer research.
Data Presentation
Table 1: In Vitro Efficacy of SBI-0206965 as a Single Agent
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | CCK8 | ~10 | [3] |
| H460 | Non-Small Cell Lung Cancer | CCK8 | ~12 | [3] |
| HCC827 | Non-Small Cell Lung Cancer | CCK8 | ~8 | [3] |
Table 2: Synergistic Effects of SBI-0206965 in Combination with Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | Cell Viability (%) | Apoptosis Rate (%) | Reference |
| A549 | Control | 100 | ~5 | [3] |
| Cisplatin (specified dose) | ~70 | ~15 | [3] | |
| SBI-0206965 (specified dose) | ~80 | ~10 | [3] | |
| SBI-0206965 + Cisplatin | ~40 | ~35 | [3] | |
| H460 | Control | 100 | ~4 | [3] |
| Cisplatin (specified dose) | ~75 | ~12 | [3] | |
| SBI-0206965 (specified dose) | ~85 | ~8 | [3] | |
| SBI-0206965 + Cisplatin | ~45 | ~30 | [3] |
Note: Specific concentrations and time points for the data in Table 2 can be found in the referenced publication. The values presented here are approximations for illustrative purposes based on the published findings.
Experimental Protocols
Protocol 1: In Vitro Combination Treatment of SBI-0206965 and Cisplatin in NSCLC Cells
Objective: To evaluate the synergistic anti-cancer effects of SBI-0206965 and cisplatin in non-small cell lung cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SBI-0206965 (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
96-well plates
-
Cell counting kit (e.g., CCK8)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
-
Western blot reagents and antibodies (for LC3, p62, Bcl-2, Bcl-xL, and a loading control)
Procedure:
-
Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of SBI-0206965 and cisplatin in complete culture medium.
-
Treat cells with SBI-0206965 alone, cisplatin alone, or the combination of both at various concentrations for 48-72 hours. Include a vehicle control (DMSO).
-
-
Cell Viability Assay (CCK8):
-
After the incubation period, add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Apoptosis Assay (Flow Cytometry):
-
Seed cells in 6-well plates and treat with the drugs as described above.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Lyse the treated cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3, p62, Bcl-2, and Bcl-xL, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Protocol 2: In Vitro Combination Treatment of SBI-0206965 and an mTOR Inhibitor
Objective: To investigate the synergistic cytotoxic effects of inhibiting both ULK1 and mTOR signaling pathways.
Materials:
-
Cancer cell lines of interest (e.g., glioblastoma, lung cancer)
-
Complete cell culture medium
-
SBI-0206965 (stock solution in DMSO)
-
mTOR inhibitor (e.g., INK128, Torin1; stock solution in DMSO)
-
Reagents for cell viability and apoptosis assays (as in Protocol 1)
-
Antibodies for Western blot analysis (p-ULK1, ULK1, p-mTOR, mTOR, p-S6K, S6K, and a loading control)
Procedure:
-
Cell Seeding and Drug Treatment: Follow the procedures outlined in Protocol 1, using the mTOR inhibitor in place of cisplatin.
-
Cell Viability and Apoptosis Assays: Perform cell viability and apoptosis assays as described in Protocol 1.
-
Western Blot Analysis:
-
Analyze protein lysates for changes in the phosphorylation status of key proteins in the mTOR and autophagy pathways, including mTOR, S6K, and ULK1, to confirm target engagement.
-
Visualization of Signaling Pathways and Workflows
Caption: A generalized experimental workflow for in vitro combination studies.
Caption: The mTOR and ULK1 signaling pathway in autophagy regulation.
Caption: SBI-0206965 enhances cisplatin-induced apoptosis by inhibiting protective autophagy.
References
Application Notes and Protocols for SBI-0087702 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-0087702 is a small molecule inhibitor that has demonstrated significant anti-cancer activity, particularly in melanoma cell lines. Its mechanism of action involves the modulation of the Protein Kinase C epsilon (PKCε) signaling pathway, leading to the cytoplasmic localization of the Activating Transcription Factor 2 (ATF2). This shift in ATF2 localization from the nucleus to the cytoplasm, and subsequently to the mitochondria, triggers apoptosis and inhibits cell growth. These application notes provide a comprehensive overview of cell lines sensitive to this compound, detailed experimental protocols to assess its efficacy, and a summary of its mechanism of action.
Data Presentation: Cell Line Sensitivity to this compound
While specific IC50 values for this compound are not broadly published, studies have demonstrated its potent effects at a concentration of 10 µM in several melanoma cell lines. The following table summarizes the observed sensitivity of various melanoma cell lines to this compound treatment.
| Cell Line | Cancer Type | Observed Effect at 10 µM | Reference |
| 501Mel | Melanoma | >90% inhibition of cell growth | [1] |
| UACC903 | Melanoma | Promotes cytoplasmic localization of ATF2 and mitochondrial leakage | [1] |
| WM793 | Melanoma | Induces mitochondrial membrane leakage | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for assessing its cellular effects.
References
Measuring the Effects of SBI-0087702 on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-0087702 is a small molecule inhibitor that has demonstrated significant effects on the viability of cancer cells, particularly in melanoma.[1][2] Its primary mechanism of action involves the modulation of the Activating Transcription Factor 2 (ATF2) signaling pathway.[1][2] Under normal conditions, the nuclear localization of ATF2 can contribute to oncogenic activities. This compound promotes the translocation of ATF2 from the nucleus to the cytoplasm, where it localizes to the mitochondria. This relocalization impairs mitochondrial membrane integrity and ultimately triggers apoptosis, or programmed cell death.[1] Furthermore, this compound has been shown to inhibit the phosphorylation of ATF2 at threonine 52 (Thr52) by Protein Kinase C epsilon (PKCε), a key step in its nuclear retention and oncogenic function.[1]
These application notes provide a comprehensive guide for researchers to effectively measure the impact of this compound on cell viability. Detailed protocols for essential experiments are provided, along with data presentation guidelines and visualizations of the underlying molecular pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Exposure Time | Reference |
| 501Mel | < 10 | Cell Growth | 3 days | [3] |
| UACC903 | Not explicitly stated, but effective at 10 µM | Colony Formation | Not specified | [1] |
| WM793 | Not explicitly stated, but effective at 10 µM | Apoptosis | 24 hours | [1] |
| A375 | Data not available for this compound | |||
| SK-MEL-28 | Data not available for this compound |
Signaling Pathway
The signaling pathway affected by this compound is centered on the regulation of ATF2 localization and activity.
Caption: this compound signaling pathway.
Experimental Workflow
A typical workflow to assess the effects of this compound on cell viability involves a series of assays to measure cytotoxicity, apoptosis, and the underlying molecular changes.
Caption: Experimental workflow for assessing this compound effects.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture melanoma cells in complete medium to ~80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A final concentration range of 0.1 µM to 20 µM is recommended for initial dose-response experiments. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Seed cells into appropriate culture plates (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following treatment with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells, including any floating cells from the culture medium.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for Phosphorylated and Total ATF2
This technique is used to detect changes in the phosphorylation status and total protein levels of ATF2.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ATF2 (Thr52) (Recommended dilution: 1:250)
-
Rabbit anti-total ATF2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the p-ATF2 levels to total ATF2 and the loading control.
Immunofluorescence for ATF2 Subcellular Localization
This method allows for the visualization of ATF2's location within the cell.
Materials:
-
Cells grown on coverslips and treated with this compound
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4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-ATF2
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Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
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DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fix the treated cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate the cells with the primary anti-ATF2 antibody for 1 hour at room temperature.
-
Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the subcellular localization of ATF2 using a fluorescence microscope. Capture images and analyze the nuclear versus cytoplasmic fluorescence intensity. A time-course experiment (e.g., 0, 6, 12, 24 hours of treatment) is recommended to observe the dynamics of ATF2 translocation.[1]
JC-1 Mitochondrial Membrane Potential Assay
The JC-1 assay is used to measure the mitochondrial membrane potential, which is a key indicator of mitochondrial health and is often disrupted during apoptosis.
Materials:
-
Cells treated with this compound in a 96-well plate (black, clear bottom)
-
JC-1 dye solution
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FCCP or CCCP (positive control for mitochondrial depolarization)
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Fluorescence plate reader or fluorescence microscope
Protocol:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
After treating the cells with this compound, remove the medium and add the JC-1 staining solution to each well.
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Incubate the plate for 15-30 minutes at 37°C in the dark.
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Wash the cells with assay buffer.
-
Measure the fluorescence intensity at two wavelengths:
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Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm (indicative of healthy mitochondria with high membrane potential).
-
Green fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm (indicative of unhealthy mitochondria with low membrane potential).
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Assessing the Role of Autophagy
The direct effect of this compound on autophagy is not yet well-established. To investigate this, researchers can monitor the levels of key autophagy markers, LC3 and p62/SQSTM1, by Western blot.
Protocol:
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Treat cells with this compound for various time points.
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Perform Western blotting as described in Protocol 4, using primary antibodies against LC3 and p62.
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An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels would suggest an induction of autophagic flux. Conversely, an accumulation of both LC3-II and p62 could indicate a blockage in the autophagic process.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on cell viability. By systematically applying these methods, researchers can gain a comprehensive understanding of the compound's mechanism of action, quantify its cytotoxic and apoptotic effects, and elucidate its impact on key signaling pathways. This knowledge is crucial for the continued development and evaluation of this compound as a potential therapeutic agent.
References
- 1. Inhibition of Melanoma Growth by Small Molecules that Promote the Mitochondrial Localization of ATF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of melanoma growth by small molecules that promote the mitochondrial localization of ATF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with Small Molecule Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with small molecule inhibitors like SBI-0087702. While specific public data for this compound is not available, this guide addresses common challenges applicable to a wide range of small molecule inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor is not showing the expected potency or efficacy in my cell-based assay.
A1: Discrepancies between expected and observed results in cell-based assays are common and can stem from several factors. Here are some potential causes and troubleshooting steps:
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Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[1]
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Compound Stability: The inhibitor might be unstable in your cell culture media or be metabolized by the cells.[1][2] Consider replenishing the inhibitor at regular intervals for long-term experiments.[1]
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Efflux Pumps: Cells can actively transport the inhibitor out, reducing its effective intracellular concentration.[1]
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Protein Binding: The inhibitor may bind to serum proteins in the culture medium or other cellular proteins, reducing the free concentration available to interact with the target.[1]
Q2: I am observing significant cell death even at low concentrations of the inhibitor.
A2: Unexplained cytotoxicity can be a significant issue. Here are some factors to investigate:
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is low (ideally ≤ 0.1%) and that you have a solvent-only control to assess its effect.[2]
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Compound Instability: Degradation products of the inhibitor may be toxic to the cells.[2]
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Off-Target Effects: The inhibitor may be affecting other pathways crucial for cell survival.[2]
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Contamination: Bacterial or fungal contamination in your reagents or cell culture can induce cell death.[2]
Q3: My experimental results are inconsistent between batches.
A3: Reproducibility is key in research. Inconsistent results can arise from several sources:
-
Compound Stability: Repeated freeze-thaw cycles can lead to compound degradation. Prepare fresh dilutions from a stable stock solution for each experiment.[2]
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Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can significantly impact the cellular response.[2]
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Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.[2]
Troubleshooting Guides
Issue 1: Poor Compound Solubility
Poor aqueous solubility is a frequent challenge with small molecule inhibitors.
Troubleshooting Steps:
-
Solvent Choice: While DMSO is common for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to prevent solvent-induced artifacts.[2]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Adjusting the buffer pH might improve solubility.[2]
-
Use of Surfactants or Co-solvents: Low concentrations of non-ionic surfactants (e.g., Tween-20) or co-solvents (e.g., ethanol, PEG) can help, but their compatibility with the assay must be validated.[2]
Issue 2: Investigating Off-Target Effects
It's crucial to distinguish between on-target and off-target effects to validate your findings.
Strategies for Investigation:
-
Use a Structurally Unrelated Inhibitor: Employ a different inhibitor targeting the same pathway but with a distinct chemical structure.[1]
-
Use a Negative Control Analog: A structurally similar but inactive analog of your inhibitor should not produce the same phenotype.[1]
-
Rescue Experiments: If the inhibitor's effect is on-target, it might be reversible by adding a downstream product of the inhibited pathway.
-
Target Knockdown/Knockout: Compare the inhibitor's effect in wild-type cells versus cells where the target protein has been knocked down or knocked out.
Data Presentation
Table 1: Common Solvents and Recommended Final Concentrations
| Solvent | Recommended Final Concentration in Assay | Notes |
| DMSO | ≤ 0.1% (ideal), < 0.5% (acceptable) | Can have biological effects at higher concentrations.[2] |
| Ethanol | ≤ 0.1% | Can affect cell membrane integrity. |
| PBS | Varies | Ensure pH and osmolarity are compatible with your cells. |
Table 2: Troubleshooting Checklist for Inconsistent Results
| Factor | Check | Action |
| Compound | Fresh dilutions used? | Aliquot stock solutions to avoid freeze-thaw cycles.[2] |
| Stored correctly? | Store protected from light and at the recommended temperature.[3] | |
| Cells | Consistent passage number? | Use cells within a defined passage number range. |
| Mycoplasma tested? | Regularly test for mycoplasma contamination. | |
| Reagents | Within expiration date? | Check all reagent expiration dates. |
| Stored correctly? | Ensure proper storage conditions for all buffers and media. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Culture Medium
Objective: To determine the stability of the inhibitor in the experimental cell culture medium over time.
Methodology:
-
Prepare the inhibitor in your complete cell culture medium at the final working concentration.
-
Incubate the medium (without cells) under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the medium.
-
Use a short-term functional assay (e.g., a biochemical kinase assay) to test the activity of the inhibitor in the collected aliquots.
-
A decrease in inhibitory activity over time indicates compound instability.[1]
Protocol 2: Western Blotting to Confirm Target Engagement
Objective: To determine if the inhibitor is engaging with its intended target within the cell.
Methodology:
-
Treat cells with a dose-range of the inhibitor for a specified time. Include a vehicle-only control.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream target of your protein of interest.
-
Probe with a primary antibody for the total protein of the downstream target as a loading control.
-
A dose-dependent decrease in the phosphorylated protein, without a change in the total protein, suggests on-target activity.
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of a target protein by this compound in a signaling pathway.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Decision Tree for Inconsistent Results
Caption: A decision tree to address sources of experimental inconsistency.
References
How to improve the solubility of SBI-0087702
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SBI-0087702. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating initial stock solutions of this compound?
A1: The recommended solvent for initial high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). A solubility of 5 mg/mL in DMSO has been reported, which may be facilitated by warming.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of many organic compounds.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for poorly water-soluble compounds like this compound. This occurs when the concentration of the compound exceeds its kinetic solubility in the final aqueous medium. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, ideally 0.5% or less, to minimize solvent effects on your biological system while maintaining compound solubility.
-
Use Intermediate Dilutions: Instead of a large, single dilution, perform serial dilutions of your stock solution in the assay medium. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Incorporate Co-solvents or Surfactants: The use of co-solvents or surfactants in the final formulation can significantly improve the solubility of lipophilic compounds.[2][3] See the detailed protocols below for specific examples.
Q3: Are there established formulations to improve the aqueous solubility of this compound for in vivo or in vitro use?
A3: Yes, there are established protocols for preparing this compound in solvent systems that enhance its solubility for experimental use. These formulations often include a combination of solvents and excipients. Two such protocols are detailed in the Experimental Protocols section below.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | The compound may require thermal energy to fully dissolve. The DMSO may have absorbed moisture. | Gently warm the solution. Use fresh, anhydrous DMSO. Sonication can also aid in dissolution.[4] |
| Precipitation occurs immediately upon dilution in aqueous media. | The compound's solubility limit in the aqueous buffer has been exceeded. | Prepare intermediate dilutions. Lower the final concentration of the compound. Utilize a formulation with co-solvents and/or surfactants (see protocols below).[3] |
| Inconsistent results in cell-based assays. | The compound may be precipitating in the cell culture medium over time. The final DMSO concentration may be causing cellular toxicity. | Visually inspect the wells for precipitation under a microscope. Reduce the final DMSO concentration to ≤ 0.5%. Use a solubilizing formulation. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent/System | Concentration | Notes |
| DMSO | 5 mg/mL | Warming may be required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (15.56 mM) | Results in a clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (15.56 mM) | Results in a clear solution.[4] |
Experimental Protocols
Protocol 1: Aqueous-Based Formulation
This protocol is suitable for in vitro and in vivo studies where an aqueous-based vehicle is preferred.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add the required volumes of each solvent in the following order: 10% DMSO (from your stock), 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure each component is fully mixed before adding the next.
-
This formulation should yield a clear solution with a solubility of at least 5 mg/mL.[4]
Protocol 2: Oil-Based Formulation
This protocol is suitable for in vivo studies, particularly for oral or subcutaneous administration.
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the required volume of the DMSO stock solution to the corn oil to achieve a final ratio of 10% DMSO and 90% corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
This formulation should yield a clear solution with a solubility of at least 5 mg/mL.[4]
Visualizations
Signaling Pathway of this compound
This compound is known to inhibit the phosphorylation of Activating Transcription Factor 2 (ATF2) by Protein Kinase C epsilon (PKCε).[1] This action promotes the translocation of ATF2 to the mitochondria, leading to apoptosis in melanoma cells.[1][5]
Caption: Signaling pathway of this compound action.
Experimental Workflow for Improving Solubility
The following workflow outlines a systematic approach to improving the solubility of this compound for experimental use.
References
SBI-0087702 degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBI-0087702.
Troubleshooting Guides
This compound Stability and Storage
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental results. Below is a summary of the recommended storage conditions and stability information.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Data sourced from supplier datasheets.[1]
Best Practices for Handling:
-
Reconstitution: Prepare stock solutions in high-quality, anhydrous DMSO. To aid dissolution, you can warm the vial to 37°C for a short period and sonicate.
-
Aqueous Solutions: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare fresh dilutions from the DMSO stock solution for each experiment. Avoid storing the compound in aqueous media for extended periods.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution to prevent degradation. Aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound. Optimization of cell density, compound concentration, and incubation time is recommended for each cell line and experimental setup.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Appropriate assay reagents (e.g., for cell viability, western blot, etc.)
Procedure:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Include a vehicle control (DMSO) with the same final concentration as in the highest treatment group (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the intended downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), protein extraction for western blotting, or immunofluorescence staining.
Caption: A general experimental workflow for using this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the PKCε-ATF2 signaling pathway. It has been shown to inhibit the phosphorylation of Activating Transcription Factor 2 (ATF2) on Threonine 52 (Thr52) by Protein Kinase C epsilon (PKCε).[1][2] This inhibition promotes the cytoplasmic localization of ATF2, and its translocation to the mitochondria, which can lead to a loss of mitochondrial membrane integrity and increased apoptosis.[1][2] In the nucleus, phosphorylated ATF2 can act as a transcription factor promoting cell survival and motility, functions that are inhibited by this compound.[3][4]
Caption: The PKCε-ATF2 signaling pathway and the inhibitory action of this compound.
Q2: I am observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment.
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be consistent across all wells and kept below 0.5% to avoid solvent-induced toxicity or off-target effects.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Batch-to-Batch Variability: If you suspect an issue with the compound, consider testing a new batch of this compound.
Q3: I am not observing the expected apoptotic effect of this compound. What should I troubleshoot?
A3: If you are not seeing the expected phenotype, consider the following:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Incubation Time: The time required to observe an effect can vary. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal treatment duration.
-
Cell Line Specificity: The levels of PKCε and ATF2 expression can differ between cell lines, influencing their sensitivity to this compound. Verify the expression levels of these proteins in your cell line of interest.
-
Assay Sensitivity: Ensure that your apoptosis assay is sensitive enough to detect the expected changes.
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. PKCε regulates ATF2 availability to alter mitochondrial permeability following genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. ATF2, a paradigm of the multifaceted regulation of transcription factors in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing SBI-0087702 incubation time for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SBI-0087702. The information is designed to help optimize incubation time and experimental protocols for maximum therapeutic effect in melanoma cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound promotes the translocation of the transcription factor ATF2 from the nucleus to the cytoplasm, specifically to the mitochondria, in melanoma cells.[1] This relocalization induces apoptosis (programmed cell death) and inhibits cell growth.[1] The underlying mechanism is believed to be the inhibition of Protein Kinase C epsilon (PKCε), which normally phosphorylates ATF2, retaining it in the nucleus where it can have oncogenic functions.[1][2]
Q2: What is a recommended starting point for incubation time and concentration of this compound?
A2: For initial experiments in melanoma cell lines such as WM793, a concentration of 10 µM this compound with an incubation time of 24 hours is a well-documented starting point to observe significant ATF2 translocation to the mitochondria.[1][3] For cell viability assays in 501Mel melanoma cells, a 10 µM concentration has been shown to inhibit cell growth by over 90% after a 3-day incubation period.[1]
Q3: Which melanoma cell lines have been shown to be sensitive to this compound?
A3: this compound has demonstrated efficacy in various melanoma cell lines, including UACC903, WM793, and 501Mel.[1][2][3] It has also been shown to induce apoptosis in WM1346 melanoma cells, which harbor wild-type B-Raf and mutated N-Ras.[1]
Q4: How can I visually confirm the effect of this compound on ATF2 localization?
A4: Immunofluorescence microscopy is the recommended method to visualize the translocation of ATF2. This involves staining the cells with an anti-ATF2 antibody and a mitochondrial marker (like HSP60) to confirm the co-localization of ATF2 in the mitochondria after treatment with this compound.[1]
Troubleshooting Guides
Problem 1: No observable change in ATF2 localization after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The effect of this compound on ATF2 localization is time-dependent. While significant translocation is observed at 24 hours, shorter incubation times may not be sufficient. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for your specific cell line.[1] |
| Inadequate Drug Concentration | A concentration of 10 µM has been shown to be effective.[1][3] If no effect is observed, consider performing a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 20 µM) to determine the optimal concentration for your cell line. |
| Cell Line Resistance | While several melanoma cell lines are sensitive, it is possible that your specific cell line is resistant. Confirm the expression of PKCε and ATF2 in your cell line, as these are key components of the targeted pathway. |
| Immunofluorescence Protocol Issues | Review your immunofluorescence protocol for potential issues such as improper fixation, permeabilization, or antibody concentrations. Refer to the detailed experimental protocols section for a validated method. |
Problem 2: High background or non-specific staining in immunofluorescence.
| Possible Cause | Troubleshooting Step |
| Antibody Concentration Too High | Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Inadequate Blocking | Ensure you are using an appropriate blocking buffer (e.g., serum from the same species as the secondary antibody) for a sufficient amount of time. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. |
| Autofluorescence | Some cell lines exhibit natural fluorescence. Include an unstained control to assess the level of autofluorescence and consider using a different fluorescent secondary antibody with a longer wavelength. |
Quantitative Data Summary
Table 1: Effect of this compound on Melanoma Cell Growth
| Cell Line | Concentration | Incubation Time | Effect |
| 501Mel | 10 µM | 3 days | >90% inhibition of cell growth[1] |
| SW1 spheroids | 10 µM | 8 days | Significant inhibition of spheroid growth[1] |
Table 2: Time-Dependent ATF2 Translocation
| Compound | Cell Line | Concentration | Incubation Time | Observation |
| This compound | WM793 | 10 µM | 24 hours | Significant translocation of ATF2 to the cytoplasm/mitochondria[1][3] |
| SBI-0089410 (related compound) | WM793 | 10 µM | 6 hours | Earlier, but transient, translocation of ATF2[1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for ATF2 Translocation
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Cell Seeding: Plate melanoma cells (e.g., WM793) on glass coverslips in a 24-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with 10 µM this compound or DMSO (vehicle control) for 24 hours.
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Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Block with 5% normal goat serum in PBS for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate with a primary antibody against ATF2 (e.g., rabbit anti-ATF2) and a mitochondrial marker (e.g., mouse anti-HSP60) diluted in blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBS and then incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.
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Mounting and Imaging: Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips on microscope slides. Image using a confocal microscope.[1]
Protocol 2: Cell Viability Assay
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Cell Seeding: Seed melanoma cells (e.g., 501Mel) in a 96-well plate at a suitable density.
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Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) or DMSO control.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Blue Fluorescence Assay, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
References
Technical Support Center: Troubleshooting Off-Target Binding of SBI-0087702
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target binding of the small molecule inhibitor, SBI-0087702. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the intended target and mechanism of action of this compound?
This compound is known to promote the cytoplasmic localization of the Activating Transcription Factor 2 (ATF2) in melanoma cells.[1] This leads to the translocation of ATF2 to the mitochondria, which in turn increases apoptosis due to a loss of mitochondrial membrane integrity.[1] The compound has been shown to inhibit the phosphorylation of ATF2 on Threonine 52 (Thr52) by Protein Kinase C epsilon (PKCε).[1] Therefore, the intended signaling pathway involves the inhibition of PKCε-mediated phosphorylation of ATF2. Ectopic expression of a constitutively active form of PKCε has been shown to prevent cell death induced by this compound, suggesting that the compound's effects on cell viability are mediated through the inhibition of PKCε.[1]
Q2: I'm observing a phenotype in my experiments that doesn't align with the known function of the PKCε-ATF2 pathway. Could this be due to off-target effects?
Yes, observing a phenotype that is inconsistent with the known function of the intended target is a strong indicator of potential off-target activity. While this compound targets the PKCε-ATF2 pathway, it is possible that it interacts with other proteins (off-targets) in the cell, leading to unexpected biological responses. To investigate this, it is crucial to perform experiments that can distinguish between on-target and off-target effects.
Q3: How can I proactively assess the selectivity of this compound and identify potential off-targets?
Proactively determining the selectivity of a kinase inhibitor is a critical step in understanding its biological effects. A common and effective method is to perform a kinase selectivity profiling assay. This involves screening the inhibitor against a large panel of purified, recombinant kinases to determine its inhibitory activity (often as IC50 values) against a wide range of potential targets. This can be done through commercial services that offer comprehensive kinase panels. The data from such a screen will provide a selectivity profile, highlighting any kinases that are inhibited with a potency similar to or greater than the intended target, PKCε.
Data Presentation: Hypothetical Kinase Selectivity Profile of this compound
The following table is a hypothetical example of a kinase selectivity profile for this compound. This data is for illustrative purposes only and is intended to demonstrate how such data would be presented to help researchers identify potential off-targets.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PKCε | Notes |
| PKCε (On-Target) | 50 | 1 | Intended Target |
| PKA | >10,000 | >200 | Low off-target activity |
| PKG | >10,000 | >200 | Low off-target activity |
| ROCK1 | 500 | 10 | Moderate off-target activity |
| p38α | 2,500 | 50 | Low off-target activity |
| JNK1 | 8,000 | 160 | Low off-target activity |
| ERK2 | >10,000 | >200 | Low off-target activity |
| Kinase X | 75 | 1.5 | Potential Off-Target |
| Kinase Y | 200 | 4 | Potential Off-Target |
Q4: My experimental results suggest off-target binding. What experiments can I perform to confirm this and identify the responsible off-target(s)?
Several experimental approaches can be used to confirm and identify off-target effects. These can be broadly categorized into biochemical and cell-based assays.
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Biochemical Assays: These assays use purified proteins to directly measure the interaction between the inhibitor and potential targets.
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Competitive Binding Assays: These assays measure the ability of your inhibitor to compete with a known, often fluorescently labeled, ligand for binding to the active site of a suspected off-target kinase.
-
-
Cell-Based Assays: These assays are performed in a more physiologically relevant context, within intact cells.
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Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. If this compound binds to an off-target protein in cells, that protein will be more resistant to heat-induced denaturation.
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CRISPR-Cas9 Gene Knockout: This is a powerful technique to definitively determine if a cellular phenotype is due to an on-target or off-target effect. By knocking out the intended target (PKCε) or a suspected off-target, you can assess whether the inhibitor still produces the same phenotype.
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Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for determining the selectivity of a kinase inhibitor against a panel of kinases.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
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Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
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Compound Incubation: Add this compound at various concentrations to the kinase reaction mixtures. Include appropriate controls, such as a vehicle control (DMSO) and a known inhibitor for each kinase.
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Reaction and Detection: Allow the kinase reaction to proceed for a set time. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
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Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. Determine the IC50 value for each kinase by fitting the dose-response data to a suitable model.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the engagement of this compound with its target(s) in live cells.
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Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with this compound or a vehicle control (DMSO) for a specified time to allow for compound uptake.
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Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
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Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
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Protein Analysis: Analyze the amount of soluble target protein (PKCε or a suspected off-target) remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
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Data Analysis: Generate a melt curve by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the potency of target engagement.
Protocol 3: CRISPR-Cas9 Knockout for Target Validation
This protocol provides a workflow for validating whether the effects of this compound are dependent on its intended target.
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gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of interest (e.g., PRKCE for PKCε) into a suitable CRISPR-Cas9 expression vector.
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Cell Transfection and Selection: Transfect the target cells with the CRISPR-Cas9 plasmid. Select for successfully transfected cells, for example, using an antibiotic resistance marker.
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Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the target gene at the genomic level (e.g., by sequencing) and at the protein level (e.g., by Western blot).
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Phenotypic Analysis: Treat both the wild-type and knockout cell lines with a dose range of this compound.
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Data Interpretation: If the knockout cells are resistant to the effects of this compound observed in the wild-type cells, it provides strong evidence that the observed phenotype is on-target. If the knockout cells still respond to the compound, it suggests that an off-target is responsible for the effect.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for experimental outcomes.
References
Reducing cytotoxicity of SBI-0087702 in cell culture
Welcome to the technical support center for SBI-0087702. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to offer solutions for potential challenges, such as cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that promotes the cytoplasmic localization of the Activating Transcription Factor 2 (ATF2).[1][2] It achieves this by inhibiting Protein Kinase C epsilon (PKCε), which normally phosphorylates ATF2 and promotes its localization to the nucleus where it can have oncogenic functions.[1][3][4] By inhibiting PKCε, this compound allows ATF2 to translocate to the mitochondria, leading to a loss of mitochondrial membrane integrity and subsequent apoptosis in target cells, such as melanoma.[1][2]
Q2: Why am I observing high levels of cytotoxicity in my cell culture after treatment with this compound?
A2: The inherent mechanism of action of this compound is to induce apoptosis, so a certain level of cytotoxicity is expected, especially in sensitive cell lines like melanoma.[1] However, excessive cytotoxicity that affects experimental outcomes can be due to several factors:
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High Concentration: The concentration of this compound may be too high for your specific cell line.
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Prolonged Exposure: The incubation time with the compound may be too long.
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.1-0.5%).[5]
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Off-Target Effects: At higher concentrations, small molecule inhibitors can bind to unintended targets, leading to non-specific cytotoxicity.[1][6]
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Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations of the PKCε-ATF2 pathway.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
A3: To reduce cytotoxicity while maintaining the desired on-target effect, consider the following strategies:
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Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration that induces the desired effect on ATF2 localization without causing excessive cell death.
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Reduce Incubation Time: Determine the minimum exposure time required to observe the desired phenotype.
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Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your cells and always include a vehicle-only control in your experiments.[5]
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Co-treatment with a Caspase Inhibitor: Since this compound induces apoptosis, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, may help to reduce cell death while allowing for the study of other cellular effects.[2][5][7][8][9]
Q4: How can I be sure that the observed effects are due to the inhibition of PKCε and not off-target effects?
A4: Validating the on-target effects of this compound is crucial. Here are some strategies:
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Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another known PKCε inhibitor that has a different chemical structure.
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Genetic Approaches: Use siRNA or shRNA to knock down PKCε expression. If the phenotype of PKCε knockdown is similar to that of this compound treatment, it supports an on-target effect.[1]
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Rescue Experiments: Overexpression of a constitutively active form of PKCε might rescue the cells from this compound-induced cytotoxicity.[1] Similarly, overexpressing a constitutively nuclear form of ATF2 has been shown to partially rescue cell death.[1]
Troubleshooting Guides
Issue 1: Excessive Cell Death Obscuring Experimental Readouts
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response curve to identify the EC50 for the desired effect and an IC50 for cytotoxicity. Select a concentration that provides a sufficient experimental window. |
| Prolonged incubation time. | Conduct a time-course experiment to determine the earliest time point at which the desired on-target effect is observed. |
| Solvent toxicity. | Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration. |
| High cell sensitivity. | Consider using a less sensitive cell line if appropriate for the research question. Alternatively, co-administer a pan-caspase inhibitor like Z-VAD-FMK to mitigate apoptosis. |
Issue 2: Inconsistent or No Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Compound degradation. | Prepare fresh stock solutions of this compound and store them in small aliquots at -80°C to avoid freeze-thaw cycles. |
| Suboptimal concentration. | Re-evaluate the concentration range based on published data and your initial dose-response experiments. |
| Low PKCε or ATF2 expression. | Confirm the expression levels of PKCε and ATF2 in your cell line using Western blot or qPCR. |
| Incorrect experimental timing. | Ensure this compound is added at the appropriate time relative to other treatments or stimuli in your experimental design. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol helps determine the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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DMSO (or other appropriate solvent)
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96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
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Cytotoxicity assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
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Cell Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Cytotoxicity Measurement: Perform the cytotoxicity assay according to the manufacturer's instructions.
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Data Analysis: Plot cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blot for PKCε and ATF2 Expression
This protocol is to confirm the presence of the target proteins in the cell line of interest.
Materials:
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Cell line of interest
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies against PKCε, ATF2, and a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Lysis: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining caspase and mitochondrial dysfunction inhibitors of apoptosis to limit cell death in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKCε regulates ATF2 availability to alter mitochondrial permeability following genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKCε promotes oncogenic functions of ATF2 in the nucleus while blocking its apoptotic function at mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting apoptosis in mammalian cell culture using the caspase inhibitor XIAP and deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Why is SBI-0087702 inactive in my experimental setup?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule inhibitor SBI-0087702.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that has been shown to promote the cytoplasmic and mitochondrial localization of the Activating Transcription Factor 2 (ATF2) in melanoma cells.[1] This translocation of ATF2 from the nucleus to the mitochondria leads to a loss of mitochondrial membrane integrity and induces apoptosis (programmed cell death).[1] The mechanism of action is believed to be, at least in part, through the inhibition of Protein Kinase C epsilon (PKCε).[1] Inhibition of PKCε leads to a decrease in the phosphorylation of ATF2 at the threonine 52 (Thr52) residue, which is crucial for its nuclear localization.[1]
Q2: In which cell lines has this compound been shown to be active?
This compound has been demonstrated to be effective in melanoma cell lines, including 501Mel and WM793 cells.[1]
Q3: What is the recommended working concentration and treatment duration for this compound?
A concentration of 10 μM this compound has been shown to inhibit the growth of 501Mel cells by over 90%.[1] The effect of this compound on ATF2 localization is typically observed after 24 hours of treatment.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a concentration of 10 mM. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental setup is below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.
Troubleshooting Guide: Why is this compound inactive in my experimental setup?
Issue 1: Suboptimal Compound Handling and Storage
| Possible Cause | Troubleshooting Suggestion |
| Compound Degradation | This compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). |
| Incorrect Concentration | Ensure accurate calculation of dilutions from the stock solution. Verify the concentration of your stock solution. |
| Precipitation in Media | Visually inspect the culture medium after adding this compound for any signs of precipitation. If precipitation occurs, consider preparing a fresh dilution or slightly increasing the final DMSO concentration (while staying within non-toxic limits). |
Issue 2: Inappropriate Experimental Conditions
| Possible Cause | Troubleshooting Suggestion |
| Cell Line and Passage Number | The activity of this compound may be cell-line specific. Ensure you are using a responsive cell line (e.g., melanoma cell lines). High passage numbers can lead to phenotypic drift; use cells with a low passage number. |
| Cell Density | Cell confluency can affect the cellular response to inhibitors. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you suspect this is an issue, try reducing the serum concentration in your culture medium during the treatment period, if your cells can tolerate it. |
| Treatment Duration | The effects of this compound on ATF2 translocation are typically observed after 24 hours.[1] Ensure your treatment duration is sufficient to observe the desired phenotype. |
Issue 3: Problems with Readout Assays
| Possible Cause | Troubleshooting Suggestion |
| Insensitive Cell Viability Assay | The chosen cell viability assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive assay, such as an ATP-based luminescence assay, or multiple different viability assays to confirm your results. |
| Suboptimal Immunofluorescence Staining | For ATF2 translocation assays, poor antibody performance, incorrect fixation/permeabilization, or high background can obscure the results. Optimize your immunofluorescence protocol, including antibody concentrations and blocking steps. |
| Inefficient Western Blotting | For detecting changes in p-ATF2 (Thr52), ensure the use of phosphatase inhibitors during cell lysis. Optimize antibody concentrations and blocking conditions (5% BSA in TBST is recommended for phospho-antibodies). |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) and a vehicle control (DMSO) for 24-72 hours.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
2. ATF2 Translocation Assay (Immunofluorescence)
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Cell Culture: Grow melanoma cells on glass coverslips in a 24-well plate.
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Treatment: Treat cells with 10 µM this compound or DMSO for 24 hours.
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Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate with a primary antibody against ATF2 (diluted in blocking buffer) overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a mitochondrial marker (e.g., MitoTracker Red CMXRos) for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: Wash with PBST, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.
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Imaging: Visualize the subcellular localization of ATF2 using a fluorescence microscope.
3. Western Blot for Phospho-ATF2 (Thr52)
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Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ATF2 (Thr52) and total ATF2 (as a loading control) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: Summary of this compound Activity
| Parameter | Cell Line | Concentration | Effect | Reference |
| Growth Inhibition | 501Mel | 10 µM | >90% inhibition | [1] |
| ATF2 Translocation | WM793 | 10 µM | Increased cytoplasmic and mitochondrial localization | [1] |
| ATF2 Phosphorylation (Thr52) | NIH3T3 | 10 µM | Inhibition | [1] |
Visualizations
Caption: this compound inhibits PKCε, leading to reduced ATF2 phosphorylation and its translocation to the mitochondria, ultimately inducing apoptosis.
Caption: A logical workflow for troubleshooting the inactivity of this compound in an experimental setup.
References
SBI-0087702 concentration curve optimization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the use of SBI-0087702 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that has been shown to induce apoptosis in melanoma cells. Its primary mechanism of action involves promoting the cytoplasmic localization of the Activating Transcription Factor 2 (ATF2). This translocation of ATF2 from the nucleus to the cytoplasm, and subsequently to the mitochondria, leads to a loss of mitochondrial membrane integrity and initiates programmed cell death.[1] Additionally, this compound has been observed to inhibit the phosphorylation of ATF2 on Threonine 52 (Thr52) by Protein Kinase C epsilon (PKCε).[1]
Q2: What is a recommended starting concentration for in vitro experiments?
Based on published research, a concentration of 10 µM this compound has been shown to be effective in inhibiting the growth of 501Mel melanoma cells by over 90% and reducing colony formation by approximately 90%.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration in your experimental setup is low (typically ≤ 0.5%) and consistent across all conditions, including a vehicle control.
Q4: How should I store this compound?
For long-term storage, it is advisable to store the powdered form of this compound as recommended by the supplier. Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Question: I observed a precipitate in my cell culture media after adding this compound. What could be the cause and how can I resolve it?
Answer: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common issue. This phenomenon, often referred to as "crashing out," can be attributed to several factors.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a dose-response experiment to find the optimal balance between efficacy and solubility. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | If possible, try a different basal media formulation. The presence of serum can sometimes help to solubilize hydrophobic compounds. |
Issue 2: Inconsistent or No Biological Effect Observed
Question: I am not observing the expected apoptotic effect of this compound on my cells. What are the possible reasons?
Answer: A lack of biological effect can stem from several experimental variables.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Sub-optimal Concentration | The concentration of this compound is too low to induce a significant biological response in your specific cell line. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a range of concentrations around the reported effective concentration of 10 µM. |
| Cell Line Resistance | The chosen cell line may be resistant to the effects of this compound. The mechanism of action is linked to the PKCε-ATF2 signaling axis, and alterations in this pathway could confer resistance. | Consider using a positive control cell line known to be sensitive to this compound, such as 501Mel. Investigate the expression and localization of ATF2 and PKCε in your cell line. |
| Incorrect Compound Handling | The compound may have degraded due to improper storage or handling. | Ensure that the compound has been stored correctly. Avoid repeated freeze-thaw cycles of the DMSO stock solution. |
| Assay Timing | The time point for measuring the biological effect may not be optimal. | Perform a time-course experiment to determine the optimal incubation time for observing the desired effect (e.g., apoptosis, inhibition of cell growth). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in a melanoma cell line.
Materials:
-
Melanoma cell line of interest (e.g., 501Mel)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Blue™, resazurin-based assays)
-
Multichannel pipette
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the melanoma cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations. A suggested starting range is from 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Add 100 µL of the 2X working solutions to the respective wells of the 96-well plate, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Colony Formation Assay
This protocol is to assess the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Melanoma cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates containing 2 mL of complete culture medium.
-
-
Compound Treatment:
-
Prepare the desired concentrations of this compound in complete culture medium from a DMSO stock.
-
Add the compound to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.
-
Monitor the plates and change the medium with freshly prepared compound every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of the Crystal Violet staining solution to each well and incubating for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of ≥ 50 cells) in each well.
-
Normalize the number of colonies in the treated wells to the vehicle control to determine the surviving fraction.
-
Visualizations
References
Technical Support Center: Overcoming Resistance to B-Cell Depleting Agents in Cancer Research
Disclaimer: The initial query for "SBI-0087702" did not yield specific results. Based on available data, this document focuses on SBI-087, a CD20-directed B-cell depleting agent investigated in autoimmune diseases. As there is no published information on resistance to SBI-087 in cancer cells, this guide addresses general mechanisms of resistance to anti-CD20 therapies in B-cell malignancies and provides hypothetical troubleshooting strategies for researchers.
Troubleshooting Guide: Investigating Resistance to Anti-CD20 Therapy
This guide provides a structured approach for researchers encountering unexpected resistance to CD20-targeting agents in their cancer cell line experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased cell death upon treatment compared to previous experiments. | 1. Loss or downregulation of CD20 expression: Prolonged exposure to anti-CD20 antibodies can select for cancer cell populations with reduced or absent CD20 on their surface.[1][2][3] 2. Alterations in apoptosis signaling pathways: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) can confer resistance.[4][5] | 1. Verify CD20 expression: Use flow cytometry or Western blot to quantify CD20 surface and total protein levels. 2. Assess apoptosis markers: Evaluate the expression of proteins like Bax, Bak, and Bcl-2. |
| Cell line shows partial response, but a subpopulation of cells survives and proliferates. | 1. Heterogeneous CD20 expression: The parental cell line may consist of a mixed population with varying levels of CD20. 2. Activation of compensatory survival pathways: Upregulation of signaling pathways like PI3K/Akt or MAPK can promote cell survival despite CD20 engagement.[6] | 1. Isolate and characterize the resistant subpopulation: Use cell sorting to separate resistant cells and analyze their molecular profile. 2. Inhibit survival pathways: Treat cells with a combination of the anti-CD20 agent and inhibitors of PI3K, Akt, or other relevant survival pathways. |
| No response to treatment in a previously sensitive cell line. | 1. Mutation in the CD20 gene (MS4A1): Mutations in the epitope-binding region of CD20 can prevent antibody recognition.[2][7] 2. Increased drug efflux: Overexpression of drug efflux pumps could potentially reduce the effective intracellular concentration of certain antibody-drug conjugates, though less common for naked antibodies.[8][9] | 1. Sequence the MS4A1 gene: Identify any potential mutations in the resistant cell line. 2. Evaluate efflux pump activity: Use specific assays to measure the activity of common drug transporters. |
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to our anti-CD20 antibody. What is the most common mechanism of resistance?
A1: The most frequently observed mechanism of acquired resistance to anti-CD20 therapies in B-cell malignancies is the loss or downregulation of the CD20 antigen on the cancer cell surface.[1][2][3][10] This can occur at the transcriptional or post-transcriptional level, leading to a reduced number of targets for the antibody to bind to.
Q2: How can I confirm that my resistant cell line has lost CD20 expression?
A2: You can quantify CD20 expression using several standard laboratory techniques. Flow cytometry is ideal for measuring surface expression on intact cells, while Western blotting can determine the total cellular CD20 protein level. Immunohistochemistry (IHC) is also a valuable method for assessing CD20 expression in tissue samples.[2][7]
Q3: If my cells still express CD20 but are resistant, what other mechanisms could be at play?
A3: If CD20 expression is maintained, resistance may be mediated by alterations in intracellular signaling pathways that promote cell survival and inhibit apoptosis.[6] This can include the upregulation of anti-apoptotic proteins like Bcl-2 or the activation of pro-survival pathways such as the PI3K/Akt pathway.[4][5][6] Additionally, mutations within the CD20 gene that do not lead to protein loss but prevent antibody binding are another possibility.[2][7]
Q4: What are some strategies to overcome resistance to anti-CD20 therapy in my experiments?
A4: Several strategies can be explored:
-
Combination Therapy: Combining the anti-CD20 agent with other therapeutics, such as chemotherapy, inhibitors of survival pathways (e.g., PI3K inhibitors), or Bcl-2 inhibitors, can be effective.[11][12]
-
Targeting Alternative Antigens: If CD20 is lost, therapies targeting other B-cell surface markers like CD19 or CD22 can be employed.[10][11]
-
Next-Generation Anti-CD20 Antibodies: Newer anti-CD20 antibodies may have enhanced effector functions or bind to different epitopes, potentially overcoming resistance to first-generation antibodies.[13][14]
-
Immunomodulatory Agents: Drugs like lenalidomide can enhance the antibody-dependent cellular cytotoxicity (ADCC) mediated by anti-CD20 antibodies.[15]
Experimental Protocols
Protocol 1: Quantification of CD20 Surface Expression by Flow Cytometry
-
Cell Preparation: Harvest 1x10^6 cells per sample and wash with ice-cold FACS buffer (PBS with 2% FBS).
-
Staining: Resuspend cells in 100 µL of FACS buffer containing a fluorescently conjugated anti-CD20 antibody (e.g., FITC-conjugated rituximab). Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1 mL of ice-cold FACS buffer.
-
Analysis: Resuspend the cell pellet in 500 µL of FACS buffer and analyze using a flow cytometer. Compare the mean fluorescence intensity (MFI) between sensitive and resistant cell lines.
Protocol 2: Assessment of Apoptosis by Western Blot
-
Cell Lysis: Treat sensitive and resistant cells with the anti-CD20 agent for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizing Resistance Pathways and Workflows
Caption: A flowchart for troubleshooting resistance to anti-CD20 agents.
Caption: Key molecular mechanisms of resistance to anti-CD20 therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acquired resistance to rituximab is associated with chemotherapy resistance resulting from decreased Bax and Bak expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Novel combination immunochemotherapy beyond CD20 for B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 13. researchgate.net [researchgate.net]
- 14. B cell depletion therapies in autoimmune diseases: Monoclonal antibodies or chimeric antigen receptor-based therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Postulated Mechanisms of Resistance of B-NHL to Rituximab Treatment Regimens: Strategies to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term experiments with SBI-0087702
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term experimental use of SBI-0087702, a selective inhibitor of the mTORC1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in DMSO to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at -20°C.
Q2: How often should the cell culture medium containing this compound be replaced in long-term experiments?
A2: For long-term experiments, it is recommended to replace the medium containing fresh this compound every 48-72 hours. This ensures a consistent concentration of the compound and maintains the health of the cell culture by replenishing nutrients and removing waste products.
Q3: Is a dose-response curve necessary before starting a long-term experiment?
A3: Yes, it is crucial to perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. This will help you select the appropriate concentrations for your long-term study. It is also advisable to periodically re-evaluate the IC50, as it may shift over time due to the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound Over Time
If you observe a diminished effect of this compound in your long-term experiment, consider the following potential causes and solutions:
-
Compound Instability:
-
Troubleshooting: Assess the stability of this compound in your culture medium at 37°C over 72 hours.
-
Solution: If the compound is degrading, increase the frequency of media changes.
-
-
Development of Cellular Resistance:
-
Troubleshooting: Perform a dose-response assay on cells that have been treated long-term and compare the IC50 to the parental cell line.
-
Solution: If resistance is detected, consider using this compound in combination with other inhibitors or intermittent dosing schedules.
-
Issue 2: Increased Cell Death or Signs of Cellular Stress
Unintended cytotoxicity can occur in long-term experiments. Here’s how to troubleshoot this issue:
-
Off-Target Effects:
-
Troubleshooting: Review the literature for known off-target effects of mTORC1 inhibitors. Perform assays for common stress markers (e.g., ROS production, caspase activation).
-
Solution: Lower the concentration of this compound or explore more selective inhibitors if available.
-
-
Solvent Toxicity:
-
Troubleshooting: Run a vehicle control experiment with the same concentration of DMSO used in your treatment group.
-
Solution: Ensure the final DMSO concentration in your culture medium is below 0.1%.
-
Experimental Protocols & Data
Protocol: Long-Term Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned experiment duration.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO).
-
Media Changes: Replace the media with fresh compound every 48-72 hours.
-
Viability Assessment: At each time point (e.g., Day 3, 7, 14, 21), measure cell viability using a resazurin-based assay or similar method.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control and plot the results over time.
Hypothetical Data: Long-Term IC50 Shift
The following table summarizes the change in the half-maximal inhibitory concentration (IC50) of this compound in a hypothetical cancer cell line over a 6-week period.
| Time Point | IC50 (nM) | Fold Change |
| Week 0 | 50 | 1.0 |
| Week 2 | 75 | 1.5 |
| Week 4 | 150 | 3.0 |
| Week 6 | 320 | 6.4 |
Visualizations
Validation & Comparative
SBI-0087702: A Competitive Analysis in Targeted Melanoma Therapy
For Immediate Release
This guide provides a comparative analysis of SBI-0087702, a novel small molecule inhibitor, against a key competitor, SBI-0089410, and discusses its standing within the broader landscape of targeted therapies for melanoma. The primary focus is on compounds targeting the ATF2 signaling pathway, a critical axis in melanoma progression.
Introduction to this compound
This compound is a small molecule compound identified through a high-throughput screen for agents that induce the cytoplasmic localization of Activating Transcription Factor 2 (ATF2) in melanoma cells.[1][2][3] Elevated nuclear ATF2 is associated with oncogenic activity in melanoma. By promoting its translocation to the cytoplasm and subsequently to the mitochondria, this compound induces apoptosis and inhibits melanoma cell growth.[1][2][3] A key mechanism of action for this compound is the inhibition of ATF2 phosphorylation on Threonine 52 by Protein Kinase C epsilon (PKCε), a modification that is crucial for its nuclear localization and oncogenic function.[1][3]
Head-to-Head Efficacy: this compound vs. SBI-0089410
SBI-0089410 was identified in the same screen as this compound and represents a direct competitor with a similar mechanism of promoting ATF2 cytoplasmic localization.[1][2][3] Experimental data demonstrates the relative efficacy of these two compounds in key assays.
Quantitative Data Summary
| Efficacy Endpoint | This compound | SBI-0089410 | PKCε Peptide Inhibitor | Reference |
| Inhibition of ATF2 Transcriptional Activity (WM793 cells, 24h) | ~58% reduction | ~30% reduction | ~37% reduction | [1] |
| Inhibition of Colony Formation (501Mel cells) | ~90% reduction | Less effective than this compound | Not Reported | [1] |
| Inhibition of Cell Viability (501Mel cells, 10 µM) | >90% inhibition | Not Reported | Not Reported | [1] |
The Broader Competitive Landscape
Beyond SBI-0089410, the competitive landscape for this compound includes other therapeutic modalities that target the ATF2 pathway or the upstream kinase PKCε.
-
ATF2-Derived Peptides: Peptides spanning amino acids 50-100 of ATF2 (ATF250–100) have been shown to reduce ATF2 transcriptional activities and sensitize melanoma cells to apoptosis.[4][5] These peptides function by sequestering ATF2 to the cytoplasm, thereby inhibiting its nuclear functions.[5]
-
PKCε Inhibitors: Given that this compound's mechanism involves the inhibition of PKCε-mediated phosphorylation of ATF2, other PKC inhibitors are relevant competitors.
-
εV1-2: A selective peptide inhibitor of PKCε translocation.[6]
-
Sotrastaurin (AEB071): A pan-PKC inhibitor that has shown efficacy in uveal melanoma cells harboring GNAQ mutations by targeting PKC/Erk1/2 and PKC/NF-κB pathways.[7][8][9]
-
Darovasertib: A potent and selective PKC inhibitor currently in clinical trials for uveal melanoma.[10]
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach used to identify and characterize these compounds, the following diagrams are provided.
Caption: this compound promotes apoptosis by inhibiting ATF2 nuclear localization.
References
- 1. Inhibition of Melanoma Growth by Small Molecules that Promote the Mitochondrial Localization of ATF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of melanoma growth by small molecules that promote the mitochondrial localization of ATF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ATF2-derived peptide sensitizes melanomas to apoptosis and inhibits their growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional switch by activating transcription factor 2-derived peptide sensitizes melanoma cells to apoptosis and inhibits their tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Kinase C Inhibition Overcomes Targeted Therapy Resistance in Cutaneous Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase C inhibitor AEB071 targets ocular melanoma harboring GNAQ mutations via effects on the PKC/Erk1/2 and PKC/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase inhibitor responses in uveal melanoma reflects a diminished dependency on PKC-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melanoma Clinical Trial Pipeline Accelerates as 150+ Pharma [globenewswire.com]
A Comparative Guide to the Specificity of SBI-0087702 and Other Inhibitors of the PKCε-ATF2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule SBI-0087702 with other known inhibitors targeting the Protein Kinase C epsilon (PKCε) - Activating Transcription Factor 2 (ATF2) signaling axis, a critical pathway in melanoma progression. The data presented here is intended to assist researchers in selecting the most appropriate compounds for their studies in oncology and cell signaling.
Introduction
Malignant melanoma, a highly aggressive form of skin cancer, is characterized by complex signaling pathways that drive its growth and survival. One such pathway involves the phosphorylation of the transcription factor ATF2 by PKCε. This post-translational modification promotes the nuclear localization of ATF2, where it contributes to the oncogenic phenotype. Conversely, the translocation of ATF2 to the mitochondria can induce apoptosis, highlighting the therapeutic potential of modulating its subcellular localization.
This compound is a novel small molecule identified to promote the cytoplasmic localization of ATF2, thereby inhibiting melanoma cell growth.[1] This guide compares the specificity and cellular effects of this compound with established PKC inhibitors that also impact the PKCε-ATF2 pathway.
Signaling Pathway Overview
The following diagram illustrates the signaling pathway involving PKCε and ATF2, and the points of intervention for the inhibitors discussed in this guide.
Caption: The PKCε-ATF2 signaling pathway and points of inhibitor action.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the inhibitory activities of this compound and selected PKC inhibitors. While a direct IC50 for this compound against PKCε is not available, its potent cellular effect on melanoma cell growth provides a benchmark for comparison.
| Inhibitor | Primary Target(s) | IC50 / Ki (PKCε) | Other Notable Targets (IC50/Ki) | Cellular Potency (Melanoma) |
| This compound | PKCε-ATF2 Pathway | Not Reported | Not Reported | >90% growth inhibition of 501Mel cells at 10 µM[1] |
| Enzastaurin | PKCβ | 110 nM (IC50)[2] | PKCβ (6 nM), PKCα (39 nM), PKCγ (83 nM)[2] | Varies by cell line |
| Sotrastaurin | Pan-PKC (potent for θ, β, α) | 3.2 nM (Ki) | PKCθ (0.22 nM), PKCβ (0.64 nM), PKCα (0.95 nM) | Varies by cell line |
| Ro 31-8220 | Pan-PKC | 24 nM (IC50)[3][4] | PKCα (5 nM), PKCβI (24 nM), PKCβII (14 nM), PKCγ (27 nM), MAPKAP-K1b (3 nM), MSK1 (8 nM), S6K1 (15 nM), GSK3β (38 nM)[3][4] | Varies by cell line |
Experimental Protocols
Cell viability in response to inhibitor treatment was assessed using the CellTiter-Blue fluorescence assay.
-
Cell Seeding: 501Mel melanoma cells were seeded in 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with this compound or other inhibitors at various concentrations for 72 hours.
-
Assay: After the incubation period, CellTiter-Blue reagent was added to each well according to the manufacturer's instructions.
-
Data Acquisition: Fluorescence was measured using a microplate reader at an excitation/emission of 560/590 nm.
-
Analysis: Cell viability was calculated as a percentage of the vehicle-treated control.
The effect of inhibitors on the clonogenic survival of melanoma cells was determined by a colony formation assay.
-
Cell Seeding: 501Mel cells were plated at a low density (500 cells/well) in 6-well plates.[1]
-
Compound Treatment: The cells were grown in media containing the inhibitors at specified concentrations.[1]
-
Incubation: Plates were incubated for 7 days to allow for colony formation.[5]
-
Staining and Quantification: Colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.[1][5]
The direct inhibitory effect of compounds on PKCε kinase activity can be assessed using an in vitro kinase assay.
-
Reaction Setup: Recombinant active PKCε enzyme is incubated with a specific peptide substrate in a kinase reaction buffer.
-
Inhibitor Addition: Test compounds (this compound, Enzastaurin, etc.) are added to the reaction mixture at varying concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate or by using phospho-specific antibodies in an ELISA-based format.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity is determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the efficacy of inhibitors targeting the PKCε-ATF2 pathway.
References
- 1. Inhibition of Melanoma Growth by Small Molecules that Promote the Mitochondrial Localization of ATF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKC | DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
Reproducibility of Experiments Using SBI-0087702: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action of SBI-0087702
This compound was identified in a high-throughput screen for compounds that induce the cytoplasmic localization of Activating Transcription Factor 2 (ATF2) in melanoma cells.[1] In many advanced melanomas, Protein Kinase C epsilon (PKCε) is overexpressed, leading to the phosphorylation of ATF2 at threonine 52. This phosphorylation event sequesters ATF2 in the nucleus, where it drives the expression of genes associated with cell motility, invasion, and resistance to apoptosis.[1][2]
This compound disrupts this process by inhibiting the phosphorylation of ATF2 by PKCε.[1] This leads to the translocation of ATF2 from the nucleus to the cytoplasm and subsequently to the mitochondria, where it triggers the intrinsic apoptotic pathway, resulting in melanoma cell death.[1][3][4]
Signaling Pathway of this compound
Caption: this compound inhibits PKCε-mediated phosphorylation of ATF2, promoting its cytoplasmic localization and inducing apoptosis.
Key Experimental Data and Protocols
The primary study on this compound demonstrated its efficacy in melanoma cell lines. The following tables summarize the key quantitative findings and provide an overview of the experimental methodologies.
Table 1: Effect of this compound on Melanoma Cell Viability and Colony Formation
| Cell Line | Treatment | Concentration | % Inhibition of Growth | % Reduction in Colonies |
| 501Mel | This compound | 10 µM | >90% | ~90% |
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: 501Mel melanoma cells were seeded at a low density (500 cells/well) in 6-well plates.
-
Treatment: Cells were grown in media containing either DMSO (control) or this compound at the specified concentration.
-
Incubation: Plates were incubated for a period sufficient for colony formation (typically 10-14 days).
-
Staining and Quantification: Colonies were fixed, stained with crystal violet, and the number of colonies was counted. The percentage reduction was calculated relative to the DMSO control.[1]
Table 2: Effect of this compound on Melanoma Cell Motility
| Cell Line | Treatment | Effect on Motility |
| WM1346 | This compound | Inhibition |
Experimental Protocol: Boyden Chamber Assay
-
Chamber Setup: A Boyden chamber with a porous membrane was used. The lower chamber was filled with media containing a chemoattractant.
-
Cell Seeding: WM1346 melanoma cells, pre-treated with either DMSO or this compound, were seeded into the upper chamber.
-
Incubation: The chamber was incubated to allow for cell migration through the membrane.
-
Quantification: Non-migratory cells on the upper surface of the membrane were removed. Migratory cells on the lower surface were fixed, stained, and counted under a microscope.
Experimental Workflow: Apoptosis Assay
A common method to assess apoptosis induced by compounds like this compound is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: A typical workflow for assessing apoptosis via Annexin V and Propidium Iodide staining and flow cytometry.
Comparison with Alternative ATF2-Targeting Strategies
While this compound directly targets the PKCε-ATF2 axis, other strategies exist to modulate ATF2 activity.
Table 3: Comparison of ATF2 Inhibition Strategies
| Strategy | Compound/Method | Mechanism of Action | Advantages | Disadvantages |
| Direct PKCε-ATF2 Inhibition | This compound | Inhibits PKCε-mediated phosphorylation of ATF2, promoting its pro-apoptotic function in the mitochondria.[1] | High specificity for the targeted pathway. | Limited data on in vivo efficacy and potential off-target effects. |
| p38 MAPK Pathway Inhibition | p38 Inhibitors (e.g., FR 167653) | ATF2 is a downstream target of the p38 MAPK stress-activated pathway. Inhibiting p38 reduces ATF2 activation.[5] | Broader anti-inflammatory and anti-cancer effects. | May affect other p38-mediated cellular processes, leading to broader side effects. |
| Hsp90 Inhibition | TAS-116 | Hsp90 is a chaperone protein involved in the activation of multiple oncogenic proteins, including ATF2.[6] | Can simultaneously target multiple oncogenic pathways. | Broad activity may lead to increased toxicity. |
| Traditional Herbal Medicine | HangAmDan-B (HAD-B) | A powdered mixture that has been shown to suppress JNK-ATF2 signaling.[3] | Potentially lower toxicity. | Lack of standardized formulations and rigorous clinical data. |
Conclusion
This compound presents a novel mechanism for inducing apoptosis in melanoma cells by targeting the specific phosphorylation of ATF2 by PKCε. The initial in vitro data demonstrates its potential as a therapeutic agent. However, the reproducibility of these findings by independent laboratories has not been documented in the reviewed literature. For researchers considering the use of this compound, it is recommended to perform initial dose-response and target validation experiments in their specific cellular models. Further investigation into the in vivo efficacy, pharmacokinetics, and potential off-target effects of this compound is warranted. The alternative strategies for ATF2 inhibition, while less direct, may offer broader therapeutic applications and are at various stages of preclinical and clinical development.
References
- 1. Inhibition of Melanoma Growth by Small Molecules that Promote the Mitochondrial Localization of ATF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATF2, a paradigm of the multifaceted regulation of transcription factors in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Regulatory Role of Activating Transcription Factor 2 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. The role of ATF-2 family transcription factors in adipocyte differentiation: antiobesity effects of p38 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Comparative Guide to SBI-0087702 and Alternative Chemical Probes for Activating Transcription Factor 2 (ATF2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical probe SBI-0087702 with other alternative molecules used to study the function of Activating Transcription Factor 2 (ATF2). ATF2 is a key transcription factor involved in cellular responses to stress, proliferation, and apoptosis, making it a critical target in various research and therapeutic contexts. This document aims to provide an objective comparison of the available tools to modulate ATF2 activity, supported by experimental data and detailed protocols.
Introduction to this compound and ATF2 Modulation
This compound is a small molecule that has been shown to modulate the activity of ATF2. Its primary mechanism of action involves promoting the cytoplasmic localization of ATF2 and inhibiting its phosphorylation by Protein Kinase C epsilon (PKCε)[1]. By preventing nuclear translocation and activation, this compound effectively curtails the transcriptional activity of ATF2.
The modulation of ATF2 activity can also be achieved through various other mechanisms, including the inhibition of its upstream activating kinases, such as p38 MAP kinase and JNK, or through the use of natural products that affect ATF2 signaling pathways. This guide will compare this compound with these alternative approaches.
Comparative Data of ATF2 Chemical Probes
The following table summarizes the key characteristics of this compound and its alternatives. Direct comparative studies are limited; therefore, the data presented is compiled from individual studies.
| Compound | Target/Mechanism of Action | Reported Effect on ATF2 | Quantitative Data (IC50/Effective Concentration) | Cellular Context |
| This compound | Promotes cytoplasmic localization of ATF2; Inhibits PKCε-mediated phosphorylation of ATF2.[1] | Inhibition of ATF2 nuclear function. | Data on direct IC50 for ATF2 phosphorylation inhibition is not readily available. | Melanoma cells.[1] |
| SB203580 | p38 MAPK inhibitor. | Indirectly inhibits ATF2 phosphorylation by p38. | IC50 for p38α is ~50-100 nM. The concentration to inhibit ATF2 phosphorylation in cells is typically 1-10 µM. | Various cell lines, including 3T3-L1 preadipocyte cells.[2] |
| JIP-1 Peptide | Competitively inhibits the interaction of JNK with its substrates, including ATF2. | Inhibits JNK-mediated phosphorylation of ATF2. | Not typically defined by an IC50; used at concentrations sufficient to disrupt protein-protein interactions. | Not specified in the provided context. |
| Biochanin-A | Isoflavone with multiple targets. | Inhibits LPS-induced p38 MAPK and ATF-2 phosphorylation.[3] | Effective concentrations for ATF2 inhibition are in the micromolar range (e.g., 20-50 µM in some cancer cell lines).[4] | RAW 264.7 macrophages, HT-29 cells, and mouse peritoneal macrophages.[3] |
| Nomilin | Triterpenoid from citrus fruits. | Inhibits the activation and nuclear translocation of ATF2.[5] | Specific IC50 for ATF2 inhibition is not reported; effective concentrations in cell-based assays are in the micromolar range. | B16F-10 melanoma cells.[5] |
| Pimaric Acid | Diterpenoid resin acid. | Indirectly affects pathways involving transcription factors. | Cytotoxic effects observed in the micromolar range in ovarian cancer cells.[6] | Human ovarian cancer cells (PA-1).[6] |
Signaling Pathways
The following diagram illustrates the signaling pathways targeted by this compound and its alternatives to modulate ATF2 activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare ATF2 chemical probes.
In Vitro Kinase Assay for ATF2 Phosphorylation
This assay measures the direct phosphorylation of ATF2 by an upstream kinase (e.g., p38 MAPK, JNK, or PKCε) in the presence or absence of an inhibitor.
Materials:
-
Recombinant active kinase (e.g., p38α)
-
Recombinant ATF2 substrate (e.g., GST-ATF2)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Test compounds (this compound or alternatives) dissolved in DMSO
-
SDS-PAGE apparatus and reagents
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase and ATF2 substrate in the kinase assay buffer.
-
Add the test compound at various concentrations (or DMSO as a vehicle control). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the phosphorylation of ATF2 using a phosphorimager.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.
In-Cell ATF2 Phosphorylation Assay (Western Blot)
This assay determines the effect of a compound on the phosphorylation of endogenous ATF2 within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
Stimulus to activate ATF2 phosphorylation (e.g., Anisomycin for p38/JNK activation)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-ATF2 (Thr71), anti-total-ATF2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blot apparatus and imaging system
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce ATF2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using anti-phospho-ATF2 and anti-total-ATF2 antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-ATF2 signal to the total ATF2 signal.
Electrophoretic Mobility Shift Assay (EMSA) for ATF2 DNA Binding
EMSA is used to assess the ability of ATF2 to bind to its consensus DNA sequence and how this is affected by inhibitors.
Materials:
-
Nuclear extracts from cells treated with or without a test compound.
-
Double-stranded oligonucleotide probe containing the ATF2 consensus binding site (e.g., 5'-GATTGCATCATCG-3'), labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P).
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Unlabeled specific competitor oligonucleotide.
-
Native polyacrylamide gel.
-
Detection system appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P).
Procedure:
-
Prepare nuclear extracts from cells that have been treated with the test compound and/or a stimulus.
-
In a reaction tube, combine the nuclear extract, poly(dI-dC), and EMSA binding buffer.
-
For competition experiments, add an excess of unlabeled specific or non-specific competitor DNA.
-
Add the labeled oligonucleotide probe and incubate at room temperature for 20-30 minutes to allow for protein-DNA complex formation.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Transfer the DNA to a nylon membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
-
Detect the bands using the appropriate imaging system. A decrease in the intensity of the shifted band in the presence of an inhibitor indicates reduced ATF2 DNA binding activity.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a novel ATF2 chemical probe.
Conclusion
The selection of an appropriate chemical probe for studying ATF2 depends on the specific research question. This compound offers a distinct mechanism of action by promoting the cytoplasmic retention of ATF2, which may provide unique insights compared to inhibitors that target the upstream kinase signaling pathways. However, a lack of publicly available, direct quantitative comparison data makes it essential for researchers to carefully validate their chosen tool in their specific experimental system. The protocols provided in this guide offer a starting point for such validation and comparison. For researchers interested in the canonical activation pathways, inhibitors of p38 and JNK like SB203580 and JIP-1 peptides remain valuable tools, although their effects are not specific to ATF2. Natural products like Biochanin-A and Nomilin may be useful for exploring broader pathway effects but lack the specificity of a targeted chemical probe.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. The Role of ATF-2 Family Transcription Factors in Adipocyte Differentiation: Antiobesity Effects of p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nomilin inhibits metastasis via induction of apoptosis and regulates the activation of transcription factors and the cytokine profile in B16F-10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of Pimaric acid is mediated via endoplasmic reticulum stress, caspase-dependent apoptosis, cell cycle arrest, and inhibition of cell migration in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of SBI-0087702's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of SBI-0087702's performance with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PKCε-ATF2 signaling axis in melanoma.
Mechanism of Action of this compound
This compound is a small molecule inhibitor identified to promote the cytoplasmic and mitochondrial localization of the Activating Transcription Factor 2 (ATF2) in melanoma cells.[1][2][3] In melanoma, the protein kinase C epsilon (PKCε) phosphorylates ATF2 at threonine 52 (Thr52), which leads to its nuclear localization and promotes oncogenic activities.[1][2] this compound has been shown to inhibit this phosphorylation event.[1][2] The resulting translocation of ATF2 to the mitochondria leads to a loss of mitochondrial membrane integrity and induces apoptosis, thereby inhibiting the growth and motility of melanoma cells.[1][2]
Quantitative Data Comparison
| Compound | Target(s) | Quantitative Metric | Value | Cell Line/System | Reference |
| This compound | PKCε (functional) | Growth Inhibition | >90% inhibition at 10 µM | 501Mel melanoma cells | [1] |
| Sotrastaurin (AEB071) | PKCθ | Ki | 0.22 nM | Cell-free assay | [4] |
| PKCβ | Ki | 0.64 nM | Cell-free assay | [4] | |
| PKCα | Ki | 0.95 nM | Cell-free assay | [4] | |
| PKCη | Ki | 1.8 nM | Cell-free assay | [4] | |
| PKCδ | Ki | 2.1 nM | Cell-free assay | [4] | |
| PKCε | Ki | 3.2 nM | Cell-free assay | [4] | |
| T-cell proliferation | IC50 | ~90 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [5] | |
| GNAQ mutant UM cells | IC50 | ~0.8 - 4 µM | 92.1, Omm1.3, Mel202 cells | [6] |
Other Alternative PKC Inhibitors in Melanoma Research
Several other PKC inhibitors have been investigated for the treatment of melanoma, particularly uveal melanoma where GNAQ/GNA11 mutations lead to PKC pathway activation.
-
IDE196 (Darovasertib): A selective PKC inhibitor that has shown promising clinical activity in metastatic uveal melanoma, especially in combination with the c-Met inhibitor crizotinib.[7][8][9]
-
BIM (Bisindolylmaleimide I): A pan-PKC inhibitor that, in combination with ionizing radiation, has been shown to decrease cell viability and proliferation in GNAQ mutant uveal melanoma cells.[10]
-
ACPD and DNDA: Two novel atypical PKC inhibitors that have been shown to mitigate cell proliferation and induce apoptosis in metastatic melanoma cell lines.[11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation of these findings.
PKC Kinase Activity Assay (General Protocol)
This protocol is based on a non-radioactive ELISA-based assay.
-
Plate Coating: A synthetic peptide substrate specific for PKC is pre-coated onto the wells of a microplate.
-
Sample and ATP Addition: The test sample (containing PKC) and ATP are added to the wells. The PKC in the sample phosphorylates the substrate.
-
Addition of Phospho-Specific Antibody: A primary antibody that specifically recognizes the phosphorylated substrate is added to the wells.
-
Addition of Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.
-
Substrate Addition and Detection: TMB (3,3',5,5'-tetramethylbenzidine) substrate is added, which is converted by HRP to a colored product.
-
Analysis: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm. The intensity of the color is proportional to the PKC activity in the sample.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Immunofluorescence for ATF2 Localization
This protocol allows for the visualization of the subcellular localization of ATF2.
-
Cell Culture and Treatment: Grow melanoma cells on glass coverslips and treat them with the test compound or vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular proteins.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ATF2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the localization of ATF2 using a fluorescence microscope.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits PKCε, preventing ATF2 nuclear localization and promoting apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after treatment with this compound.
References
- 1. Inhibition of Melanoma Growth by Small Molecules that Promote the Mitochondrial Localization of ATF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Inhibition of melanoma growth by small molecules that promote the mitochondrial localization of ATF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C inhibitor AEB071 targets ocular melanoma harboring GNAQ mutations via effects on the PKC/Erk1/2 and PKC/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Clinical Trial Evaluates Promising Combination Therapy for Metastatic Uveal Melanoma - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 9. onclive.com [onclive.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Two novel atypical PKC inhibitors; ACPD and DNDA effectively mitigate cell proliferation and epithelial to mesenchymal transition of metastatic melanoma while inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Autophagy Inhibition: SBI-0087702 vs. Genetic Knockdown of ULK1
For researchers, scientists, and drug development professionals, understanding the nuances of targeting specific cellular pathways is paramount. This guide provides an objective comparison between the pharmacological inhibitor SBI-0087702 and genetic knockdown methods for its target, Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy.
The process of autophagy, a cellular self-cleaning mechanism, is implicated in a variety of physiological and pathological states, including cancer and neurodegenerative diseases. Consequently, the ability to modulate this pathway through targeted interventions is of significant interest. Here, we compare two primary methods for inhibiting the function of ULK1: the small molecule inhibitor this compound and genetic knockdown techniques such as siRNA and shRNA. This comparison is based on experimental data from multiple studies, focusing on their effects on autophagy induction and subsequent cellular responses.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | This compound (and its analog SBI-0206965) | Genetic Knockdown (siRNA/shRNA) |
| Target | ULK1 kinase activity | ULK1 mRNA (leading to protein depletion) |
| Mechanism | Competitive inhibition of ATP binding | RNA interference leading to mRNA degradation |
| Speed of Onset | Rapid, within hours | Slower, requires time for mRNA and protein turnover (typically 24-72 hours) |
| Reversibility | Reversible upon withdrawal of the compound | Long-lasting, can be transient (siRNA) or stable (shRNA) |
| Specificity | Potential for off-target kinase inhibition | Potential for off-target gene silencing |
| Typical Readouts | Inhibition of ULK1 substrate phosphorylation, blockage of autophagic flux, induction of apoptosis | Decreased ULK1 protein levels, blockage of autophagic flux, induction of apoptosis |
Quantitative Comparison of Effects
The following tables summarize quantitative data from various studies, illustrating the impact of both SBI-0206965 (a well-characterized analog of this compound) and ULK1 genetic knockdown on key markers of autophagy and cell viability. It is important to note that experimental conditions such as cell type, treatment duration, and concentration can influence the observed effects.
Table 1: Impact on Autophagy Markers
| Intervention | Cell Line | Treatment | Change in LC3-II/I Ratio | Change in p62/SQSTM1 Levels | Citation |
| SBI-0206965 | A498 & ACHN (ccRCC) | 5-20 µM for 24h | Concentration-dependent decrease | Not reported | [1] |
| SBI-0206965 | A549 (Lung Cancer) | 5 µM | Strong suppression of mTOR inhibitor-induced increase | Not reported | [2] |
| ULK1 siRNA | HGSOC Spheroids | 10 nM | Decreased | Increased | [3] |
| ULK1 shRNA | A498 & ACHN (ccRCC) | - | Not reported, but autophagy is prevented | Not reported | [1] |
| ULK1 siRNA | 293/GFP-LC3 | 50 nM | Inhibition of starvation-induced GFP-LC3 conversion | Not reported | [4] |
Table 2: Impact on Cell Viability and Apoptosis
| Intervention | Cell Line | Treatment | Effect on Apoptosis/Cell Viability | Citation |
| SBI-0206965 | A498 & ACHN (ccRCC) | 5-20 µM for 24h (starvation) | Significant, concentration-dependent increase in apoptosis | [1] |
| SBI-0206965 | Wild-type MEFs | 10 µM for 18h (starvation) | Increased percentage of apoptotic cells | [2] |
| SBI-0206965 | A549 & H460 (NSCLC) | Varied doses | Dose-dependent decrease in cell viability and increase in apoptosis | [5] |
| ULK1 shRNA | A498 & ACHN (ccRCC) | - (starvation) | Increased rate of apoptosis | [1] |
| ULK1 Knockdown | NSCLC cell lines | - | Inhibited cell growth | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: ULK1 signaling pathway and points of intervention.
Caption: General experimental workflow for comparison.
Detailed Experimental Protocols
ULK1 Knockdown using siRNA
-
Cell Seeding: Plate cells in a 6-well or 12-well plate to achieve 60-80% confluency on the day of transfection.[6]
-
siRNA-Lipofectamine Complex Formation:
-
Dilute the desired amount of ULK1 siRNA (e.g., 10-50 nM final concentration) in serum-free medium.[3][4]
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.[7]
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.[7]
-
Post-transfection: Replace the medium with complete growth medium and incubate for an additional 24-72 hours before proceeding with downstream assays.[3]
-
Verification of Knockdown: Harvest a subset of cells to confirm ULK1 protein knockdown by Western blot.
Western Blot for Autophagy Markers (LC3 and p62)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel (a 12-15% gel is suitable for resolving LC3-I and LC3-II).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[1][3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to determine the LC3-II/LC3-I ratio and the relative levels of p62 normalized to the loading control.[1]
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation.[8][9]
-
Washing: Wash the cells once with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[8][9]
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.[8][9]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[8][9]
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.[8][9]
Conclusion
Both this compound and genetic knockdown of ULK1 serve as effective tools for inhibiting autophagy and studying its downstream consequences. The choice between these two approaches depends on the specific experimental goals.
-
This compound offers a rapid, reversible, and dose-dependent method for inhibiting ULK1 kinase activity. This makes it suitable for studying the acute effects of autophagy inhibition and for potential therapeutic applications. However, the potential for off-target effects on other kinases should be considered.
-
Genetic knockdown provides a highly specific means of reducing ULK1 protein levels, offering a more long-term and potentially more complete inhibition of ULK1 function. This method is ideal for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of ULK1 depletion. The slower onset and potential for incomplete knockdown are factors to be considered.
Ultimately, a comprehensive understanding of ULK1's role in cellular processes is best achieved by employing both pharmacological and genetic approaches in parallel, as the convergence of results from these distinct methodologies provides stronger evidence for the observed phenotypes being on-target effects.
References
- 1. Overexpression of ULK1 Represents a Potential Diagnostic Marker for Clear Cell Renal Carcinoma and the Antitumor Effects of SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting ULK1 kinase decreases autophagy and cell viability in high-grade serous ovarian cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. siRNA knockdown [protocols.io]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Navigating the Therapeutic Potential of SBI-0087702: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SBI-0087702 has emerged as a novel small molecule with potential applications in melanoma therapy. Its unique mechanism of action, which involves promoting the mitochondrial localization of the activating transcription factor 2 (ATF2), sets it apart from conventional kinase inhibitors. This guide provides a comprehensive overview of the known limitations of this compound, a comparison with alternative therapeutic strategies, and detailed experimental protocols to aid in the evaluation and further investigation of this compound.
Known Limitations of this compound
Despite its promising in vitro activity, the therapeutic development of this compound is constrained by several significant limitations, primarily stemming from a lack of extensive preclinical data.
-
Limited In Vivo Data: To date, published research on this compound is confined to in vitro studies. There is no publicly available data on its efficacy, pharmacokinetics, pharmacodynamics, or optimal dosing in animal models of melanoma. This absence of in vivo validation is a primary obstacle to its progression towards clinical consideration.
-
Undefined Off-Target Profile: A comprehensive off-target screening for this compound has not been published. The full spectrum of its kinase selectivity and potential interactions with other cellular proteins remains unknown. This lack of specificity data raises concerns about potential unforeseen side effects and complicates the interpretation of experimental results.
-
Incomplete Mechanistic Understanding: While this compound is known to promote the mitochondrial localization of ATF2 and inhibit its phosphorylation by Protein Kinase C epsilon (PKCε), its mechanism of action is suggested to be at least partially independent of the PKCε-ATF2 axis[1]. This indicates that its full molecular mechanism is not completely elucidated, which may have implications for its therapeutic application and the development of resistance.
-
Potency Compared to Analogs: In direct comparison, this compound is less potent at inhibiting the phosphorylation of ATF2 on threonine 52 than its analog, SBI-0089410[1]. Although this compound demonstrates a more sustained effect on ATF2 translocation, the lower potency in direct enzymatic inhibition might be a consideration for its therapeutic window.
-
Physicochemical Properties: Solubility data is limited to organic solvents like DMSO, which may suggest poor aqueous solubility. This could present challenges for formulation and bioavailability in future in vivo studies.
Comparative Analysis of this compound and Alternatives
This compound's therapeutic strategy can be broadly categorized with other agents that modulate the PKC and ATF2 signaling pathways. The following table compares this compound with its direct analog and other clinical-stage PKC inhibitors.
| Compound | Mechanism of Action | Reported Efficacy | Known Limitations |
| This compound | Promotes mitochondrial localization of ATF2; Inhibits PKCε-mediated phosphorylation of ATF2[1]. | >90% inhibition of melanoma spheroid growth at 10 µM[1]. | No in vivo data; Unknown off-target profile; Incomplete mechanistic understanding[1]. |
| SBI-0089410 | Promotes mitochondrial localization of ATF2; More potent inhibitor of ATF2 Thr52 phosphorylation than this compound[1]. | >70% inhibition of melanoma spheroid growth at 10 µM[1]. | Effect on ATF2 translocation is transient; No in vivo data available[1]. |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor[2]. | Ki values: 0.95 nM (PKCα), 0.64 nM (PKCβ), 3.2 nM (PKCε)[2]. IC50 in uveal melanoma cells: ~0.8-4 µM. | Modest clinical activity as a single agent; Dose-limiting toxicities (nausea, vomiting) observed in clinical trials. |
| Darovasertib (LXS196) | Potent inhibitor of classical and novel PKC isoforms. | IC50 values: 1.9 nM (PKCα), 2.9 nM (PKCε), 0.4 nM (PKCθ). | Generally well-tolerated, but adverse events can occur; Efficacy as a monotherapy may be limited. |
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and its evaluation, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound in melanoma cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar compounds.
3D Melanoma Spheroid Growth Assay
This protocol is adapted from hanging drop and ultra-low attachment plate methods for generating and assessing the growth of melanoma spheroids.
Materials:
-
Melanoma cell lines (e.g., 501Mel, UACC903)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
This compound and other test compounds dissolved in DMSO
-
Digital microscope with imaging software
Procedure:
-
Cell Seeding:
-
Culture melanoma cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and count using a hemocytometer.
-
Resuspend cells in complete medium to a concentration of 2.5 x 10⁴ cells/mL.
-
Seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well ULA plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours to allow for the formation of compact spheroids.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and alternative compounds in complete medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Carefully remove 100 µL of medium from each well and replace it with 100 µL of the medium containing the test compounds at 2x the final concentration. Include a vehicle control (DMSO).
-
-
Growth Monitoring:
-
Capture brightfield images of the spheroids in each well immediately after treatment (Day 0) and at subsequent time points (e.g., every 48 hours for 8-10 days).
-
Replace 50% of the medium with fresh medium containing the appropriate compound concentration every 2-3 days.
-
-
Data Analysis:
-
Use imaging software (e.g., ImageJ) to measure the diameter or area of each spheroid from the captured images.
-
Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).
-
Normalize the volume at each time point to the initial volume at Day 0.
-
Plot the relative spheroid growth over time for each treatment condition to determine the inhibitory effect.
-
Western Blot for ATF2 Phosphorylation
This protocol provides a method for detecting changes in the phosphorylation of ATF2 at key residues (e.g., Thr52) following treatment with inhibitors.
Materials:
-
Melanoma cells
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ATF2 (Thr52), Rabbit anti-total ATF2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Plate melanoma cells and grow to 70-80% confluency.
-
Treat cells with this compound or control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ATF2 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total ATF2 antibody as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-ATF2 signal to the total ATF2 signal for each sample.
-
References
SBI-087: A Review of Clinical Efficacy and Mechanism of Action in Autoimmune Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the clinical studies validating the effects of SBI-087, a subcutaneously administered agent for B-cell depletion. Drawing on data from Phase I and Phase II clinical trials, this document compares the performance of SBI-087 against a placebo, presenting supporting experimental data, detailed methodologies, and visualizations of its mechanism of action and experimental workflow.
Comparative Efficacy of SBI-087 in Rheumatoid Arthritis
Clinical trial data demonstrates the efficacy of SBI-087 in treating active rheumatoid arthritis (RA), particularly with a specific dosing regimen. The most significant improvements in disease activity were observed in patients receiving three doses of SBI-087 over a 12-week period.
A Phase II study involving 210 adults with active RA, who were also receiving background methotrexate, evaluated several dosing regimens of 200 mg SBI-087 against a placebo.[1][2] The primary endpoint was the proportion of patients achieving a 20% improvement in the American College of Rheumatology criteria (ACR20) at Week 16.[1]
The group receiving SBI-087 on days 1, 15, and 84 (SBI/SBI/SBI) showed a statistically significant improvement in ACR20 at week 16 compared to the placebo group.[3] Specifically, 71% of patients in this treatment arm achieved ACR20, compared to 50% in the placebo arm.[3] This group also demonstrated significant improvements in the 28-joint Disease Activity Score (DAS28)-C-reactive protein (CRP) from Week 8 onward.[1][2]
Table 1: Efficacy of SBI-087 in Active Rheumatoid Arthritis at Week 16
| Outcome Measure | SBI-087 (Day 1, 15, and Week 12) | Placebo |
| ACR20 | 71% | 50% |
| ACR50 | 39% | 26% |
| ACR70 | 12% | 8% |
| DAS28-CRP (Mean Change from Baseline) | -2.12 | -1.57 |
Safety and Tolerability Profile
SBI-087 was generally well-tolerated in clinical trials.[1][4] In the Phase II RA study, 61.5% of patients receiving SBI-087 reported adverse events, compared to 55.0% of patients receiving the placebo.[1][2] Reactions following subcutaneous administration, such as fever, chills, and malaise, were observed, particularly in the initial lower-dose cohorts of the Phase I studies.[2][4] However, these reactions were managed with a pre- and post-dose treatment regimen of oral corticosteroids, acetaminophen, and an antihistamine in subsequent cohorts.[2][4]
Pharmacokinetics and Pharmacodynamics
Phase I studies in patients with mild RA and systemic lupus erythematosus (SLE) revealed that SBI-087 exhibits slow elimination and low distribution.[4] The concentration of SBI-087 and the resulting B-cell depletion were generally dose-proportional for both intravenous and subcutaneous administration.[4] The extent and duration of B-cell depletion appeared to be greater in patients with RA compared to those with SLE.[4]
Table 2: Pharmacokinetic Properties of SBI-087 (Single Dose)
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |
| Clearance | 22 to 229 mL/h | 44.7 to 105 mL/h (Apparent) |
| Volume of Distribution (Steady State) | 5 to 12 L | 14.3 to 32.1 L (Apparent) |
| Mean Half-life (t½) | 2.1 to 10.7 days | Not explicitly stated |
Experimental Protocols
Phase II Study in Rheumatoid Arthritis
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[1]
-
Participants: 210 adult patients with active RA who were seropositive for rheumatoid factor or anti-cyclic citrullinated peptide antibodies and were on a stable dose of methotrexate.[1][5][6] Inclusion criteria required at least 5 swollen and 5 tender joints and either a C-reactive protein level of ≥10 mg/L or an erythrocyte sedimentation rate of ≥28 mm/h.[6]
-
Intervention: Patients were randomized to receive either 200 mg of SBI-087 or a placebo subcutaneously.[1][5] The dosing schedules included:
-
Primary Endpoint: The proportion of patients achieving ACR20 at Week 16.[1][5]
-
Secondary Endpoints: Included ACR50/70, DAS28-CRP, physician's and patient's global assessments of disease activity, and the Health Assessment Questionnaire-Disability Index.[1][5]
-
Pharmacodynamic Assessment: Peripheral CD19+ B cells were measured using high-sensitivity flow cytometry.[1]
Phase I Studies in Rheumatoid Arthritis and Systemic Lupus Erythematosus
-
Study Design: Two open-label, escalating-dose studies.[4]
-
Participants: 60 patients with RA and 30 with SLE.[4]
-
Intervention: Single escalating doses of SBI-087 administered either intravenously or subcutaneously.[4]
-
Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamics (CD19+ B-cell levels) were evaluated.[4]
Mechanism of Action and Experimental Workflow
SBI-087 is a Small Modular Immunopharmaceutical Protein™ (SMIP™) that targets the CD20 antigen present on the surface of B-lymphocytes.[4] The binding of SBI-087 to CD20 initiates a cascade of events leading to the depletion of these B-cells. The proposed mechanisms of action for anti-CD20 antibodies include complement-dependent cytotoxicity (CDC), antibody-dependent cellular cytotoxicity (ADCC), and the induction of apoptosis.
References
- 1. Safety and Efficacy of SBI-087, a Subcutaneous Agent for B Cell Depletion, in Patients with Active Rheumatoid Arthritis: Results from a Phase II Randomized, Double-blind, Placebo-controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of SBI-087, a Subcutaneous Agent for B Cell Depletion, in Patients with Active Rheumatoid Arthritis: Results from a Phase II Randomized, Double-blind, Placebo-controlled Study | The Journal of Rheumatology [jrheum.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Tolerability, Pharmacokinetic and Pharmacodynamic Properties of SBI-087, a CD20-Directed B-cell Depleting Agent: Phase 1 Dose Escalating Studies in Patients With Either Mild Rheumatoid Arthritis or Systemic Lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jrheum.org [jrheum.org]
- 6. trial.medpath.com [trial.medpath.com]
Safety Operating Guide
Navigating the Disposal of SBI-0087702: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of SBI-0087702, a compound utilized in scientific research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by examining the data for analogous compounds and adhering to established laboratory safety protocols, a reliable disposal plan can be formulated.
Understanding the Hazard Profile
Based on safety data for similar chemical structures, this compound should be handled as a hazardous substance.[1] It is presumed to cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Summary of Presumed Hazards and Recommended Safety Precautions for this compound
| Hazard Category | Presumed Hazard | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Skin Contact | Causes skin irritation.[1] | Nitrile gloves, lab coat. | Avoid direct contact with skin. Wash hands thoroughly after handling. |
| Eye Contact | Causes serious eye irritation.[1] | Safety glasses with side shields or goggles. | Avoid any contact with eyes. If contact occurs, flush with water for several minutes. |
| Inhalation | May cause respiratory irritation.[1] | Use in a well-ventilated area or with a fume hood. | Avoid breathing dust or fumes. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste.[2][3] Do not dispose of this compound down the sink or in regular trash.[2]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent accidental chemical reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and should list all its contents, including "this compound."[2] Do not use chemical formulas or abbreviations.[2]
-
Keep the waste container securely closed when not in use.
-
-
Storage:
-
Disposal Request:
-
Decontamination of Glassware:
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: General workflow for the disposal of this compound and other hazardous laboratory chemicals.
References
Essential Safety and Handling Guidelines for SBI-0087702
Researchers, scientists, and drug development professionals must exercise caution when handling SBI-0087702, a research compound with limited available safety data. In the absence of a comprehensive Material Safety Data Sheet (MSDS), it is imperative to treat this compound as potentially hazardous and to adhere to stringent laboratory safety protocols. The following guidelines provide essential information for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Given that the specific hazards of this compound are not fully characterized, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE when handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling the compound in powdered form or when there is a risk of aerosolization. Use in a well-ventilated area. |
Operational and Disposal Plans
Handling and Storage:
This compound should be handled in a designated area, such as a chemical fume hood, to minimize exposure. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.
For storage, refer to the supplier's recommendations. As a powder, the compound is typically stable at -20°C for extended periods. If dissolved in a solvent such as DMSO, it should be stored at -80°C for long-term stability.
Disposal:
All waste containing this compound, including contaminated lab supplies and unused material, should be treated as hazardous chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound from receipt to disposal, emphasizing critical safety checkpoints.
Safe handling workflow for this compound.
Disclaimer: The information provided here is a guideline based on general laboratory safety principles for handling research chemicals. It is not a substitute for a substance-specific MSDS. All laboratory personnel should be trained in safe handling techniques and emergency procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
